2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride
Description
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Properties
IUPAC Name |
3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKXNVYIELGLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride
Topic: Chemical Structure, Synthesis, and Properties of 2-(1,2,4-Oxadiazol-3-yl)piperidine Hydrochloride Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Pharmacophore Significance
This compound is a heterocyclic scaffold of significant interest in medicinal chemistry, primarily serving as a stable bioisostere for ester-containing alkaloids.[1] Historically, this structural motif has been explored within the Structure-Activity Relationship (SAR) profiles of muscarinic acetylcholine receptor (mAChR) agonists.[1]
While the 3-substituted tetrahydropyridine analogs (e.g., Arecoline derivatives, Xanomeline) are more classically associated with potent M1/M4 agonism, the 2-substituted saturated piperidine variant presents a critical probe for examining the steric tolerance of the orthosteric binding pocket. The 1,2,4-oxadiazole ring confers metabolic stability against esterases, addressing the short half-life issues inherent to ester-based pharmacophores.
Key Technical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Formula | C₇H₁₁N₃O[1][2][3][4][5][6] · HCl |
| Molecular Weight | 189.64 g/mol (Salt); 153.18 g/mol (Free Base) |
| CAS Number | 1311317-43-7 (Generic/Related); Verify specific isomer batch |
| Solubility | High in Water, Methanol; Low in DCM/Hexane |
| pKa (Calc.) | ~8.5 (Piperidine Nitrogen) |
Chemical Architecture & Bioisosterism
The molecule consists of a saturated piperidine ring connected at the C2 position to the C3 position of a 1,2,4-oxadiazole ring.
Structural Logic
-
Piperidine Core: Acts as the cationic headgroup (at physiological pH), mimicking the quaternary ammonium of acetylcholine or the protonated amine of arecoline. The C2-substitution creates a distinct steric profile compared to the classic C3-substituted muscarinic agonists.[1]
-
1,2,4-Oxadiazole Ring: Serves as a non-classical bioisostere for a carboxylic ester (–COOR).
-
Dipole Moment: The ring nitrogens and oxygen create a localized dipole that mimics the carbonyl oxygen of an ester, capable of hydrogen bonding with receptor residues (e.g., Threonine or Tyrosine in the orthosteric site).
-
Metabolic Shield: Unlike esters, the oxadiazole ring is resistant to plasma esterases, significantly prolonging in vivo half-life.
-
Synthesis & Manufacturing Protocol
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)piperidine typically follows the Amidoxime Route , which is preferred for its modularity and reliability.[1]
Reaction Workflow (Graphviz)
Figure 1: Step-wise synthetic pathway from the nitrile precursor to the final hydrochloride salt.
Detailed Methodology
Step 1: Formation of the Amidoxime
-
Reagents: tert-Butyl 2-cyanopiperidine-1-carboxylate, Hydroxylamine hydrochloride (NH₂OH[1]·HCl), Potassium Carbonate (K₂CO₃).[4]
-
Protocol: Dissolve the nitrile in Ethanol/Water (2:1). Add 3 eq. of NH₂OH·HCl and 3 eq. of K₂CO₃. Reflux at 80°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Polar mobile phase). The nitrile spot should disappear, replaced by a more polar amidoxime spot.
-
Purification: Evaporate ethanol, extract with Ethyl Acetate. The amidoxime intermediate is often pure enough for the next step.
Step 2: Construction of the 1,2,4-Oxadiazole Ring
-
Reagents: Triethyl orthoformate (HC(OEt)₃), catalytic p-Toluenesulfonic acid (pTSA) or Boron Trifluoride Etherate (BF₃[1]·OEt₂).
-
Protocol: Suspend the amidoxime in neat Triethyl orthoformate (acts as solvent and reagent). Add catalytic acid. Heat to 100–110°C.
-
Mechanism: The orthoformate reacts with the amidoxime amino group to form an iminoether, which undergoes intramolecular cyclization and elimination of ethanol.
-
Note: If a 5-methyl substituent were desired, one would use Dimethylacetamide dimethyl acetal or Acetic Anhydride. For the unsubstituted 3-yl parent, Orthoformate is required.
Step 3: N-Boc Deprotection & Salt Formation
-
Reagents: 4M HCl in 1,4-Dioxane.
-
Protocol: Dissolve the N-Boc protected intermediate in dry Dioxane. Add HCl solution dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours.
-
Isolation: The hydrochloride salt will precipitate. Filter the white solid and wash with cold diethyl ether to remove organic impurities.
Physicochemical Properties
Understanding the physical behavior of this salt is crucial for formulation and assay development.
| Parameter | Value/Description | Implication for Research |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator.[1] |
| Solubility | >50 mg/mL in Water | Excellent for aqueous buffer assays. |
| pKa (Piperidine N) | ~8.4 – 8.8 | Lower than typical piperidine (11.[1]2) due to the electron-withdrawing nature of the oxadiazole ring.[1] |
| LogP (Octanol/Water) | ~0.3 (Free base) | Moderately polar; good CNS penetration potential.[1] |
| H-Bond Donors | 2 (NH⁺, HCl) | Critical for receptor anchoring.[1] |
| H-Bond Acceptors | 3 (N, O in oxadiazole) | Mimics ester carbonyl interactions.[1] |
Pharmacological Profile & Mechanism
While specific binding data for the 2-isomer is less abundant than for the 3-isomer, the mechanism is inferred from the class properties of 1,2,4-oxadiazole muscarinic agonists .
Receptor Interaction
The compound targets Muscarinic Acetylcholine Receptors (mAChRs), specifically the M1 (cognitive function) and M4 (antipsychotic) subtypes.
-
Binding Mode: The protonated piperidine nitrogen forms a salt bridge with a conserved Aspartate residue (Asp105 in M1) in the transmembrane domain. The oxadiazole ring interacts with the threonine/tyrosine cage, mimicking the acetyl group of acetylcholine.
Signaling Pathway (Graphviz)
Figure 2: Signal transduction pathway upon M1 receptor activation by the agonist.[1]
Handling, Stability, and Safety
Storage Protocols
-
Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon).
-
Solution Stability: Aqueous solutions are stable for 24 hours at 4°C. For long-term storage, freeze aliquots at -80°C.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed (Cholinergic overstimulation).[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
First Aid: In case of exposure, atropine is the standard antidote for muscarinic toxicity.
References
-
Bioisosterism of 1,2,4-Oxadiazoles
-
Muscarinic Agonist SAR
- Synthesis of 1,2,4-Oxadiazoles: Pace, A., et al. "Fluorine-containing 1,2,4-oxadiazoles as potential drugs." Current Medicinal Chemistry, 2004.
-
General Piperidine Synthesis
-
PubChem Compound Summary for CID 47002143. Link
-
Sources
- 1. echemi.com [echemi.com]
- 2. Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8- azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(1,2,4-Oxadiazol-3-yl)piperidine | C7H11N3O | CID 62388811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
Beyond the Ester: The Pharmacological & Synthetic Utility of 2-(1,2,4-Oxadiazol-3-yl)piperidine HCl
Executive Summary: The Bioisosteric Imperative
In modern drug discovery, the transition from a "hit" to a "lead" often hinges on optimizing metabolic stability without sacrificing potency. 2-(1,2,4-Oxadiazol-3-yl)piperidine HCl represents a canonical scaffold in this optimization process. It serves as a robust bioisostere for labile ester-containing alkaloids, most notably in the design of Muscarinic Acetylcholine Receptor (mAChR) agonists.
This guide details the pharmacological profile of this scaffold, emphasizing its role in overcoming the "Esterase Liability" of classic cholinergic ligands like arecoline and substituted nipecotic acid derivatives. By replacing the hydrolytically unstable ester with a 1,2,4-oxadiazole ring, medicinal chemists can maintain the critical pharmacophore—a basic amine coupled with a hydrogen bond acceptor—while significantly extending plasma half-life (
Structural Logic & Pharmacophore Analysis
The Muscarinic Pharmacophore
The biological activity of this scaffold is driven by its ability to mimic the spatial and electronic properties of acetylcholine (ACh).
-
Cationic Center: The piperidine nitrogen (protonated at physiological pH, pKa ~9-10) mimics the quaternary ammonium of ACh, anchoring the molecule to the conserved Aspartate residue (e.g., Asp105 in M1) in the GPCR transmembrane domain.
-
Hydrogen Bond Acceptor: The 1,2,4-oxadiazole ring acts as a planar, metabolically stable surrogate for the ester carbonyl oxygen. It accepts hydrogen bonds from Threonine or Tyrosine residues in the orthosteric binding pocket.
Bioisosteric Comparison
The following table highlights the physicochemical shifts when transitioning from a traditional ester scaffold to the oxadiazole bioisostere.
| Property | Methyl Ester Scaffold (e.g., Arecoline) | 1,2,4-Oxadiazole Scaffold | Impact on Drug Design |
| Metabolic Stability | Low (Rapid hydrolysis by esterases) | High (Resistant to esterases) | Increased |
| H-Bond Acceptor | Carbonyl Oxygen (Strong) | Oxadiazole Nitrogen/Oxygen (Moderate) | Retains binding affinity; tunable via C5-substitution. |
| LogP (Lipophilicity) | Low to Moderate | Moderate | Improved CNS penetration (critical for Alzheimer's/Schizophrenia targets). |
| pKa | ~8-9 | ~8-9 (Piperidine N) | Maintains necessary ionization for receptor anchoring. |
Synthetic Protocol: The Amidoxime Route[1][2][3]
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)piperidine HCl requires a precise sequence to avoid racemization of the chiral center at C2 (if using chiral starting material) and to ensure efficient cyclization.
Workflow Diagram (DOT)
Figure 1: Step-wise synthesis of the scaffold from N-Boc-2-cyanopiperidine.
Detailed Methodology
Step 1: Amidoxime Formation
-
Reagents: Dissolve N-Boc-2-cyanopiperidine (1.0 eq) in Ethanol. Add Hydroxylamine hydrochloride (1.5 eq) and Potassium Carbonate (1.5 eq).
-
Condition: Reflux at 80°C for 4–6 hours. Monitor by TLC (shift to lower Rf due to polarity).
-
Workup: Filter salts, concentrate filtrate. The amidoxime intermediate is often used crude or recrystallized from isopropanol.
Step 2: Cyclization to 1,2,4-Oxadiazole
-
Activation: Dissolve the amidoxime (1.0 eq) in Toluene or DMF. Add the appropriate carboxylic acid anhydride (e.g., acetic anhydride for a methyl substituent at C5) or acid chloride.
-
Cyclodehydration: Heat the reaction mixture to 100–110°C for 12 hours. This step effects both O-acylation and subsequent dehydration to close the ring.
-
Note: For sensitive substrates, use EDC/HOBt for acylation at RT, followed by heating in TBAF/THF to cyclize.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 3: Deprotection & Salt Formation
-
Deprotection: Dissolve the N-Boc intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.
-
Isolation: The product precipitates as the hydrochloride salt. Filter, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.
-
Result: Hygroscopic white solid. Store in a desiccator.
-
Experimental Profiling: Validating the Profile
To confirm the utility of this scaffold in a drug discovery campaign, the following assays are mandatory.
Functional Assay: Calcium Mobilization (FLIPR)
Since M1/M3/M5 receptors couple to
-
Cell Line: CHO-K1 cells stably expressing human M1 mAChR.
-
Protocol:
-
Seed cells in 384-well black-wall plates.
-
Load with Calcium-4 dye (Molecular Devices) for 45 mins at 37°C.
-
Prepare compound dilutions in HBSS buffer (pH 7.4).
-
Measurement: Inject compound and monitor fluorescence (Ex 485nm / Em 525nm) using a FLIPR Tetra system.
-
Data Analysis: Calculate
relative to Acetylcholine ( ).
-
-
Success Criteria: A potent "hit" utilizing this scaffold should exhibit an
with full agonism ( efficacy vs ACh).
Metabolic Stability: Microsomal Clearance
-
System: Pooled Human/Rat Liver Microsomes (HLM/RLM).
-
Protocol:
-
Incubate test compound (1
) with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C. -
Sample at
min. -
Quench with ice-cold Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS.
-
-
Validation: Compare Intrinsic Clearance (
) against the ester analog (Arecoline). The oxadiazole should show -fold improvement in stability.
Mechanism of Action: Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by this scaffold when targeting the M1 Muscarinic Receptor.
Figure 2: Gq-coupled signaling cascade leading to intracellular calcium release.
References
-
Saunders, J., et al. (1990). "Novel Quinuclidine-Based Ligands for the Muscarinic Cholinergic Receptor." Journal of Medicinal Chemistry, 33(4), 1128–1138.
-
Street, L. J., et al. (1990). "Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors." Journal of Medicinal Chemistry, 33(10), 2690–2697.
-
Boström, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.[1]
-
PubChem Compound Summary. (2025). "2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride."[2] National Center for Biotechnology Information.
Sources
The Pipecolic Scaffold: Engineering 2-Substituted Piperidine-Oxadiazole Hybrids
Executive Summary
The fusion of a 2-substituted piperidine ring with an oxadiazole moiety represents a "privileged structure" in medicinal chemistry. This scaffold leverages the conformational restriction of the piperidine ring—often derived from the chiral pool material L-pipecolic acid—to project substituents into specific vectors, while the oxadiazole ring acts as a metabolically stable bioisostere for amides or esters. This technical guide analyzes the synthetic architecture, structural-activity relationships (SAR), and therapeutic utility of these hybrids, specifically focusing on preserving the critical C2-stereocenter during synthesis.
Part 1: Structural Rationale & Pharmacophore Analysis[1]
The Bioisosteric Advantage
The 1,2,4- and 1,3,4-oxadiazole rings are non-classical bioisosteres of amide and ester linkages. Unlike their carbonyl counterparts, oxadiazoles are resistant to hydrolytic enzymes (esterases/peptidases), significantly improving the in vivo half-life of the drug candidate.
-
Lipophilicity Modulation: The oxadiazole ring lowers the polar surface area (PSA) compared to a di-amide, enhancing blood-brain barrier (BBB) penetration—a critical feature for CNS-active piperidines.
-
Vector Positioning: The 2-substituted piperidine ring creates a "kink" in the molecule. When coupled with the rigid oxadiazole, it locks the pharmacophore into a specific conformation, reducing the entropic penalty of binding to receptors like GPCRs.
Structural Logic Diagram
The following diagram illustrates the functional logic of combining these two moieties.
Figure 1: Structural logic of the piperidine-oxadiazole hybrid scaffold.
Part 2: Synthetic Strategies
The primary challenge in synthesizing 2-substituted piperidine oxadiazoles is racemization . The C2 proton of the piperidine ring is acidic; harsh cyclodehydration conditions (e.g., POCl₃/heat) often lead to loss of optical purity.
Route A: 1,2,4-Oxadiazoles (The Amidoxime Route)
This is the most common approach for accessing 3,5-disubstituted-1,2,4-oxadiazoles.
-
Activation: N-protected pipecolic acid is activated (e.g., with CDI or T3P).[1]
-
O-Acylation: Reaction with an aryl amidoxime forms an O-acyl amidoxime intermediate.
-
Cyclodehydration: Heating promotes ring closure.
Critical Insight: Traditional thermal cyclization in refluxing toluene/pyridine often causes racemization. The use of T3P (Propylphosphonic anhydride) allows both coupling and cyclization to occur at lower temperatures or shorter times, preserving the chiral center [1, 7].
Route B: 1,3,4-Oxadiazoles (The Hydrazide Route)
-
Hydrazide Formation: Pipecolic acid ester is converted to a hydrazide.
-
Coupling: Reaction with a carboxylic acid or acid chloride.
-
Cyclization: Dehydration using Burgess reagent or TsCl/Pyridine.
Synthetic Workflow Diagram
Figure 2: T3P-mediated synthesis of 1,2,4-oxadiazoles preserving C2 chirality.
Part 3: Therapeutic Applications & SAR[3]
Key Therapeutic Areas
-
Neurodegeneration (Alzheimer's):
-
Oncology (Hedgehog Pathway):
-
Target: Smoothened (Smo) receptor antagonists.
-
Example: 1,2,4-oxadiazole substituted piperidines have shown efficacy in basal cell carcinoma models by inhibiting the Sonic Hedgehog pathway [10].[4]
-
-
Infectious Disease (Antifungal):
-
Example: Analogs of Flufenoxadiazam . The 2-substituted piperidine mimics the morpholine ring often found in fungicides but offers different metabolic liabilities [11].
-
Structure-Activity Relationship (SAR) Data
The following table summarizes aggregated SAR trends for 2-substituted piperidine-1,2,4-oxadiazoles in antimicrobial and CNS assays.
| Region | Modification | Effect on Activity | Mechanism/Note |
| Piperidine N1 | Methyl / Ethyl | High CNS Activity | Optimizes pKa for BBB penetration. |
| Piperidine N1 | Benzyl / Aryl | High Antimicrobial | Increases lipophilicity for membrane disruption. |
| Piperidine C2 | (S)-Enantiomer | High Potency (CNS) | Matches biological receptor topology (e.g., mAChR). |
| Piperidine C2 | (R)-Enantiomer | Reduced/Inactive | Often acts as a distomer or competitive antagonist. |
| Oxadiazole C5 | 4-F-Phenyl | Metabolic Stability | Blocks para-hydroxylation (metabolic soft spot). |
| Oxadiazole C5 | Pyridine/Heterocycle | Improved Solubility | Lowers LogP, improves oral bioavailability. |
Part 4: Detailed Experimental Protocols
Protocol 1: T3P-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles
This protocol is optimized to minimize racemization of the pipecolic acid moiety.
Reagents:
-
N-Boc-L-pipecolic acid (1.0 equiv)
-
Aryl amidoxime (1.1 equiv)
-
T3P (Propylphosphonic anhydride, 50% in EtOAc) (2.5 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with N-Boc-L-pipecolic acid (1 mmol) and EtOAc (5 mL). Add TEA (3 mmol) and stir at 0°C for 10 minutes.
-
Coupling: Add T3P solution (2.5 mmol) dropwise. Stir for 15 minutes at 0°C to form the active anhydride species.
-
Addition: Add the aryl amidoxime (1.1 mmol) in one portion. Allow the reaction to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (Formation of O-acyl amidoxime intermediate).
-
Cyclization: Heat the reaction mixture to 80°C (reflux) for 4–6 hours.
-
Note: If using DMF, heat to 100°C.[5]
-
-
Work-up: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with sat. NaHCO₃, brine, and dry over Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation:
-
¹H NMR: Verify the diagnostic piperidine C2-H doublet/multiplet (typically δ 5.2–5.6 ppm).
-
Chiral HPLC: Confirm enantiomeric excess (ee) >95% to ensure no racemization occurred.
-
Protocol 2: Deprotection of N-Boc Group
-
Dissolve the purified oxadiazole (1 mmol) in DCM (2 mL).
-
Add TFA (1 mL) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Concentrate and neutralize with sat. NaHCO₃ to obtain the free amine.
Part 5: Future Outlook
The field is moving beyond simple inhibition. Two emerging trends for this scaffold include:
-
PROTAC Linkers: The rigid piperidine-oxadiazole unit is being explored as a semi-rigid linker in Proteolysis Targeting Chimeras (PROTACs), offering better cell permeability than traditional PEG chains.
-
C-H Activation: Late-stage functionalization of the piperidine ring (at C3 or C4) using transition metal catalysis is allowing for rapid diversification of the scaffold without de novo synthesis.
References
-
Augustine, J. K., et al. (2009).[6] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[7][8] Journal of Organic Chemistry. Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Jakopin, Z. (2017). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Current Organic Chemistry. Link
-
Glaxo Group Ltd. (2010). 1,2,4-Oxadiazole substituted piperidine and piperazine derivatives as Smo antagonists. WO2010013037A1. Link
-
Wang, F., et al. (2023).[9][10] Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine.[9] ResearchGate.[9] Link
-
Nafesa, K., et al. (2020). Synthesis of N-substituted derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide. IJRESM. Link
-
Ilangovan, A., et al. (2015). T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles.[2] Journal of Chemical Sciences. Link
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]
- 5. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Bioisosteric Applications of 2-(1,2,4-Oxadiazol-3-yl)piperidine Hydrochloride
This technical guide details the bioisosteric utility, synthesis, and pharmacological applications of 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride . This scaffold represents a critical structural motif in medicinal chemistry, serving as a metabolically stable surrogate for pipecolic acid esters and amides.[1][2]
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Design Target Audience: Senior Scientists, Medicinal Chemists, Pharmacologists
Executive Summary: The Pipecolic Acid Surrogate
The 2-(1,2,4-Oxadiazol-3-yl)piperidine scaffold is a conformationally restricted, hydrolytically stable bioisostere of pipecolic acid (homoproline) esters and amides . In drug discovery, the pipecolic acid moiety is a privileged pharmacophore found in immunosuppressants (e.g., FK506), local anesthetics, and muscarinic agonists. However, the parent ester or amide linkages often suffer from rapid enzymatic hydrolysis or poor blood-brain barrier (BBB) permeability.[3]
Replacing the carboxylate derivative with a 1,2,4-oxadiazole ring at the piperidine C2 position offers three distinct advantages:
-
Metabolic Stability: The oxadiazole ring renders the molecule immune to esterases and peptidases.
-
Electronic Mimicry: The 1,2,4-oxadiazole ring preserves the planar electronic profile and hydrogen bond acceptor (HBA) capability of the ester carbonyl, maintaining receptor affinity.
-
pKa Modulation: The basicity of the piperidine nitrogen is modulated by the electron-withdrawing nature of the heterocycle, often optimizing solubility and membrane permeability (LogD).
Structural Rationale & Physicochemical Properties[1][4][5]
Bioisosteric Mapping
The transition from a pipecolic ester to the oxadiazole scaffold involves a direct structural overlay where the oxadiazole ring mimics the spatial arrangement of the ester group.
| Property | Pipecolic Acid Ester | 2-(1,2,4-Oxadiazol-3-yl)piperidine | Impact |
| Hydrolytic Stability | Low (Susceptible to Esterases) | High (Stable to hydrolysis) | Prolonged |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | 3 (Ring N2, N4, O) | Enhanced binding interactions. |
| Geometry | Planar (s-cis/s-trans rotamers) | Planar (Rigid) | Reduced entropic penalty upon binding. |
| Lipophilicity (LogP) | Variable (R-group dependent) | Modulated (Lower than phenyl) | Improved aqueous solubility vs. aryl analogs. |
The "Proline Turn" Effect
Similar to proline, the 2-substituted piperidine ring induces a "kink" or turn in peptide backbones. The 1,2,4-oxadiazole acts as a rigid spacer that locks this conformation, making this scaffold ideal for peptidomimetics targeting GPCRs or protein-protein interactions where a
Synthetic Methodology: The Amidoxime Route[6]
The synthesis of this compound relies on the amidoxime route , which allows for the installation of diverse substituents at the oxadiazole C5 position before final deprotection.
Reaction Logic Diagram (Graphviz)
Figure 1: Step-wise synthetic pathway transforming cyanopiperidine to the target oxadiazole hydrochloride salt.
Detailed Experimental Protocol
Objective: Synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride.
Step 1: Formation of Amidoxime
-
Dissolve N-Boc-2-cyanopiperidine (1.0 eq) in absolute ethanol.
-
Add Hydroxylamine hydrochloride (2.0 eq) and Triethylamine (2.2 eq).
-
Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (disappearance of nitrile).
-
Concentrate in vacuo. Resuspend residue in EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate to yield the N-hydroxy-piperidine-2-carboximidamide intermediate.
Step 2: Cyclization to 1,2,4-Oxadiazole
-
Dissolve the amidoxime intermediate (1.0 eq) in anhydrous Toluene or DMF.
-
Add Acetic Anhydride (1.2 eq) or Acetyl Chloride with Pyridine.
-
Note: For non-methyl R-groups, activate the corresponding carboxylic acid (R-COOH) with CDI (1,1'-Carbonyldiimidazole) in DMF for 30 mins before adding the amidoxime.
-
-
Heat the reaction mixture to 110°C for 12 hours to effect cyclodehydration.
-
Cool, dilute with EtOAc, and wash with saturated NaHCO₃ to remove acidic byproducts. Purify via silica gel chromatography (Hexane/EtOAc).
Step 3: Deprotection & Salt Formation
-
Dissolve the N-Boc protected oxadiazole in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.
-
Stir at room temperature for 2–4 hours. A white precipitate should form.
-
Filter the solid, wash with diethyl ether, and dry under high vacuum to obtain This compound .
Pharmacological Applications[1][4][7][8][9][10][11][12]
Muscarinic Agonists (M1/M4 Receptors)
The 1,2,4-oxadiazole ring is a classic bioisostere in the design of muscarinic acetylcholine receptor (mAChR) agonists. The piperidine nitrogen mimics the quaternary ammonium of acetylcholine, while the oxadiazole nitrogen/oxygen atoms function as hydrogen bond acceptors, mimicking the ester oxygen of acetylcholine.
-
Mechanism: The scaffold binds to the orthosteric site of M1/M4 receptors. The 1,2,4-oxadiazole provides a high-affinity interaction without the rapid hydrolysis seen in arecoline or acetylcholine.
-
Therapeutic Relevance: Alzheimer’s disease (M1 agonists improve cognition) and Schizophrenia (M4 agonists modulate dopamine).
Peptidomimetics & Protease Inhibitors
In peptide-based drug design, replacing a Proline-Xxx peptide bond with a Piperidine-Oxadiazole linkage creates a non-cleavable mimetic.
-
Application: Inhibitors of Prolyl Oligopeptidase (POP) or Fibroblast Activation Protein (FAP). The scaffold mimics the P1-P1' transition state but cannot be cleaved by the catalytic serine/cysteine.
Metabolic Stability Logic (Graphviz)
Figure 2: Comparative metabolic fate. The oxadiazole scaffold evades hydrolytic cleavage, shifting clearance to slower oxidative pathways.
References
-
BenchChem. (2025).[3] The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. Retrieved from
-
Panda, S. S., et al. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(4). Retrieved from
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Borghese, C. M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Retrieved from
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Street, L. J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Retrieved from
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Life Chemicals. (2021). 1,2,4-Oxadiazole Derivatives to Power Up Your Research. Retrieved from
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Metabolic stability of oxadiazol-piperidine hydrochloride salts
An In-Depth Technical Guide to the Metabolic Stability of Oxadiazol-Piperidine Hydrochloride Salts
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, in vivo half-life, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and evaluating the metabolic stability of a specific chemical class: oxadiazol-piperidine hydrochloride salts. We will deconstruct the structural components of this scaffold, examining the intrinsic metabolic properties of the oxadiazole ring and the piperidine moiety. Furthermore, this guide will detail the rationale and step-by-step protocols for the most pivotal in vitro assays used to assess metabolic liability, including the Liver Microsomal and Hepatocyte Stability assays. By synthesizing structural chemistry insights with robust experimental methodologies, this document aims to equip scientists with the knowledge to proactively design more stable compounds and accurately interpret metabolic stability data.
The Primacy of Metabolic Stability in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures in clinical trials attributed to suboptimal pharmacokinetic properties.[3] Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of the ADME (Absorption, Distribution, Metabolism, Excretion) profile.[1][4] Compounds that are rapidly metabolized often suffer from poor oral bioavailability due to extensive first-pass metabolism in the gut and liver, leading to rapid clearance from the body.[2] Early-stage assessment of metabolic stability allows for a structure-activity relationship (SAR) to be expanded into a structure-metabolism relationship (SMR), enabling medicinal chemists to prioritize compounds with favorable pharmacokinetic potential and synthetically modify metabolically labile sites, or "soft spots," to improve drug-like properties.[3]
Structural Deconstruction and Metabolic Propensity
The oxadiazol-piperidine scaffold combines a metabolically robust heterocycle with a frequently metabolized saturated ring system. Understanding the contribution of each component is key to predicting metabolic outcomes.
The Oxadiazole Moiety: A Pillar of Stability
The oxadiazole ring, particularly the 1,2,4- and 1,3,4-isomers, is a highly valued scaffold in medicinal chemistry.[5][6] Its popularity stems from its role as a bioisosteric replacement for metabolically vulnerable groups like esters and amides, which are readily hydrolyzed by esterases and amidases.[7] The electron-deficient nature of the oxadiazole ring, conferred by its multiple heteroatoms, renders it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] This inherent chemical and thermal resistance provides a stable anchor within a molecule, diverting metabolic processes to other, more susceptible parts of the structure.[7] Several studies have demonstrated that the incorporation of a 1,2,4-oxadiazole ring can significantly improve the metabolic stability of a compound series.[8][9]
The Piperidine Moiety: A Common Metabolic "Soft Spot"
In stark contrast to the oxadiazole ring, the saturated piperidine ring is a common site of CYP-mediated metabolism.[10][11] The primary enzymes responsible for the metabolism of most drugs are the cytochrome P450s, a superfamily of heme-containing proteins located predominantly in the liver.[12][13]
Common metabolic pathways for the piperidine moiety include:
-
Aliphatic Hydroxylation: The introduction of a hydroxyl group onto one of the ring carbons. This is a classic Phase I metabolic reaction catalyzed by CYPs.
-
N-dealkylation: If the piperidine nitrogen is substituted, cleavage of the N-substituent can occur.
-
Ring Contraction: A more complex rearrangement where the six-membered piperidine ring is metabolized into a five-membered pyrrolidine ring.[11][14][15] This process is initiated by CYP-catalyzed activation at the N-H bond, leading to a nitrogen-centered radical that undergoes homolytic C-C bond cleavage and subsequent rearrangement.[10][11][16]
The specific site and rate of metabolism on the piperidine ring are influenced by the surrounding chemical environment and the specific CYP isoforms involved, with CYP3A4 being the most prominent drug-metabolizing enzyme in humans.
The Role of the Hydrochloride Salt Form
The formulation of a drug as a salt is a critical step in pharmaceutical development, primarily aimed at optimizing physicochemical properties. For basic compounds containing a piperidine nitrogen, forming a hydrochloride (HCl) salt is a common and effective strategy.[17] The HCl salt form typically enhances aqueous solubility and can improve chemical stability compared to the free base.[18][19][20]
In the context of in vitro metabolic stability assays, this enhanced solubility is paramount. For an accurate assessment, the test compound must be fully dissolved in the incubation buffer to be accessible to the metabolic enzymes. Poorly soluble compounds can precipitate out of solution, leading to an artificially low rate of metabolism and a misleadingly high stability profile. Therefore, the use of the hydrochloride salt form helps ensure the intrinsic metabolic clearance of the compound is being measured, rather than its dissolution rate.[21] This improved solubility often translates to enhanced absorption and bioavailability in vivo.[17]
Experimental Assessment of Metabolic Stability
To experimentally determine the metabolic stability of oxadiazol-piperidine hydrochloride salts, a suite of standardized in vitro assays is employed. These assays provide key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to rank-order compounds and predict in vivo hepatic clearance.[1][2][22]
Below is a logical workflow for assessing metabolic stability.
Caption: General workflow for in vitro metabolic stability assessment.
Protocol: Human Liver Microsome (HLM) Stability Assay
This assay is a high-throughput, cost-effective method primarily used to evaluate Phase I (CYP-mediated) metabolism.[23] Liver microsomes are subcellular fractions that contain the majority of the CYP enzymes.[2][23]
3.1.1 Rationale for Key Components
-
Human Liver Microsomes (HLM): The source of Phase I metabolic enzymes. Pooled microsomes from multiple donors are used to average out inter-individual variability.[24]
-
NADPH (Nicotinamide adenine dinucleotide phosphate): An essential cofactor required for the catalytic activity of CYP enzymes. The metabolic reaction is initiated by its addition.[23][24]
-
Phosphate Buffer (pH 7.4): Maintains a stable, physiological pH for optimal enzyme activity.
-
Acetonitrile (ACN) with Internal Standard (IS): The cold ACN serves to terminate, or "quench," the enzymatic reaction by precipitating the microsomal proteins.[23] The IS is a compound of known concentration added to every sample to correct for variations in sample processing and mass spectrometer response, ensuring accurate quantification.[25]
3.1.2 Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of the oxadiazol-piperidine hydrochloride salt in DMSO. From this, create a 100 µM intermediate stock in acetonitrile.
-
Reaction Mixture Preparation: In a 96-well plate, add 98 µL of 100 mM phosphate buffer (pH 7.4) to each well required. Pre-warm the plate at 37°C for 10 minutes.[26]
-
Microsome Preparation: Thaw pooled HLM on ice. Dilute the HLMs with phosphate buffer to a working concentration of 1 mg/mL. Keep on ice.
-
Initiation of Reaction:
-
Add 1 µL of the 100 µM compound stock to the buffer-containing wells (final compound concentration: 1 µM).
-
Add the diluted HLM suspension to the wells.
-
Initiate the metabolic reaction by adding a solution of NADPH to a final concentration of 1 mM.[24]
-
-
Timepoint Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.
-
The T=0 sample is taken immediately after adding all components, representing 100% of the initial compound.
-
-
Reaction Quenching: Immediately add the aliquot from each time point to a separate well containing 2-3 volumes of ice-cold acetonitrile with a fixed concentration of a suitable internal standard.[23]
-
Sample Processing: Seal the quench plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the peak area of the parent compound relative to the internal standard at each time point.[27][28][29][30]
3.1.3 Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.[24]
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (Incubation Volume / Protein Concentration)
Protocol: Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[2][3]
3.2.1 Key Differences from HLM Assay
-
Enzyme Complement: Contains both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, providing a more complete picture of metabolism.[3][4]
-
Cellular System: Uses a suspension of cryopreserved hepatocytes, which more closely mimics the in vivo state.[3][22]
-
Cofactors: No external cofactors like NADPH are needed as they are already present within the intact cells.
3.2.2 Step-by-Step Methodology
-
Hepatocyte Preparation: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation media and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Adjust cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[3]
-
Compound Preparation: Prepare stock solutions as described for the HLM assay.
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound to the wells (final concentration typically 1 µM).
-
Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker to keep cells in suspension.
-
-
Timepoint Sampling & Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and quench the reaction with 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Process the samples and analyze by LC-MS/MS as described in the HLM protocol (Sections 3.1.2.7 and 3.1.2.8).
3.2.3 Data Analysis The data analysis is identical to the HLM assay, yielding t½ and CLint values. However, the CLint is typically expressed in µL/min/million cells.[3]
Data Interpretation and Presentation
The primary output of these assays is quantitative data that allows for direct comparison between different compounds in a series. This data is best presented in a clear, tabular format.
Table 1: Example Metabolic Stability Data for a Series of Oxadiazol-Piperidine Analogs
| Compound ID | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/million cells) | Stability Classification |
| Control-High | 3.5 | 198 | 5.1 | 136 | High Clearance |
| Control-Low | > 60 | < 5.8 | > 120 | < 5.8 | Low Clearance |
| OXP-001 | 15.2 | 45.6 | 22.5 | 30.8 | Moderate Clearance |
| OXP-002 | > 60 | < 5.8 | 110.2 | 6.3 | Low Clearance |
| OXP-003 | 8.9 | 77.9 | 12.4 | 55.9 | High Clearance |
Note: High, Moderate, and Low clearance classifications are typically defined by internal company or project-specific criteria.
Conclusion
The metabolic stability of oxadiazol-piperidine hydrochloride salts is a multifaceted property governed by the interplay of its constituent chemical moieties. The oxadiazole ring generally imparts metabolic robustness, while the piperidine ring represents a likely site for CYP-mediated metabolism. The hydrochloride salt form plays a crucial enabling role by ensuring sufficient aqueous solubility for accurate in vitro testing. A systematic evaluation using robust and well-validated assays, such as the HLM and hepatocyte stability assays, is essential in early drug discovery. The data generated from these protocols allows for the confident identification and prioritization of compounds with a higher probability of demonstrating favorable pharmacokinetic profiles in vivo, ultimately increasing the efficiency and success rate of the drug development process.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
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Rettie, A. E., & Yin, W. (2004). Conversion of the 2,2,6,6-tetramethylpiperidine moiety to a 2,2-dimethylpyrrolidine by cytochrome P450: evidence for a mechanism involving nitroxide radicals and heme iron. PubMed. Retrieved from [Link]
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Fu, Z., Yang, L., Sun, D., Qu, Z., Zhao, Y., Gao, J., & Wang, Y. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Retrieved from [Link]
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Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
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Guengerich, F. P., & Reed, J. R. (2021). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. PMC. Retrieved from [Link]
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Rettie, A. E., & Yin, W. (2004). Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron. ACS Publications. Retrieved from [Link]
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Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. PubMed. Retrieved from [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
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ResearchGate. (2025, August 18). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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ACS Publications. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Retrieved from [Link]
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ACS Publications. (2021, March 10). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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Journal of Pharma and Biomedics. (2025, August 13). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]
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Livres blancs informatiques. (n.d.). What is Hydrochloride Utilized for in Tablets?. Retrieved from [Link]
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PMC. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Retrieved from [Link]
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MDPI. (2023, March 14). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Retrieved from [Link]
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Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]
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Shou, W. Z., Magis, L., Li, A. C., Naidong, W., & Bryant, M. S. (2005). A novel approach to perform metabolite screening during the quantitative LC-MS/MS analyses of in vitro metabolic stability samples using a hybrid triple-quadrupole linear ion trap mass spectrometer. PubMed. Retrieved from [Link]
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MLJDental. (2024, October 4). What is Hydrochloride Utilized for in Tablets?. Retrieved from [Link]
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PMC. (n.d.). Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. Retrieved from [Link]
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RSC Publishing. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]
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PharmaCompass. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Retrieved from [Link]
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MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
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Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]
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The Royal Society of Chemistry. (2021, August 27). CHAPTER 9: Cytochrome P450 Metabolism. Retrieved from [Link]
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Lonsdale, R., Houghton, K. T., & de Visser, S. P. (2013). Quantum Mechanics/Molecular Mechanics Modeling of Regioselectivity of Drug Metabolism in Cytochrome P450 2C9. ACS Publications. Retrieved from [Link]
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MDPI. (n.d.). Heterotropic Cooperativity of Cytochrome P450 3A4 and Potential Drug-Drug Interactions. Retrieved from [Link]
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Receptor Binding Affinity of 2-(1,2,4-Oxadiazol-3-yl)piperidine Derivatives
Executive Summary
The 2-(1,2,4-Oxadiazol-3-yl)piperidine scaffold represents a critical bioisosteric evolution in medicinal chemistry, primarily designed to target Muscarinic Acetylcholine Receptors (mAChRs) and, to a lesser extent, monoamine transporters (DAT/NET). By replacing the labile ester moiety of classical cholinergic agonists (e.g., arecoline, acetylcholine) with a 1,2,4-oxadiazole ring, researchers achieve two pivotal goals: metabolic stability against esterases and retained hydrogen-bond acceptor capability essential for receptor orthosteric sites.
This guide provides a technical deep-dive into the binding pharmacology, Structure-Activity Relationships (SAR), and validation protocols for this specific chemical class. It addresses the "conformation vs. affinity" paradox inherent in the 2-substituted piperidine ring compared to rigid bicyclic analogues.
The Chemical Rationale: Bioisosterism and Stability
The core utility of the 2-(1,2,4-oxadiazol-3-yl)piperidine derivative lies in its ability to mimic the electronic and steric profile of ester-based ligands while eliminating hydrolytic instability.
The Ester-Oxadiazole Equivalence
In classical cholinergic ligands like Arecoline (methyl 1,2,5,6-tetrahydropyridine-3-carboxylate), the ester carbonyl acts as a hydrogen bond acceptor for a threonine or tyrosine residue in the receptor pocket. However, esters are rapidly hydrolyzed in vivo.
The 1,2,4-oxadiazole ring serves as a non-classical bioisostere :
-
Electronic Distribution: The N2 and N4 nitrogens, along with the oxygen, create a negative electrostatic potential surface similar to a carbonyl oxygen.
-
pKa Modulation: The oxadiazole ring is electron-withdrawing, lowering the pKa of the piperidine nitrogen (typically to ~7.5–8.5). This ensures a significant fraction of the molecule is protonated at physiological pH, a requirement for the ionic interaction with the conserved Aspartate (Asp105 in M1) residue in the GPCR binding pocket.
Receptor Pharmacology: Muscarinic Acetylcholine Receptors (mAChRs)
The primary application of this scaffold is in the modulation of M1 (cognitive function) and M4 (antipsychotic) receptors.
Binding Affinity ( ) vs. Functional Efficacy ( )
A critical distinction in this class of derivatives is the disconnect often observed between binding affinity and functional efficacy.
-
Affinity (
): 2-substituted piperidines often show moderate affinity ( in the range of 100 nM – 10 M) compared to their rigid bicyclic counterparts (e.g., quinuclidines), which can reach sub-nanomolar affinity. This is due to the entropic penalty paid upon binding; the flexible piperidine ring must adopt a specific low-energy conformation (often a chair with the oxadiazole equatorial) to fit the pocket. -
Efficacy (GTP Shift): High-efficacy agonists in this class often display a "GTP shift." In the absence of GTP, the agonist binds the receptor in its G-protein coupled (high-affinity) state. When GTP is added, the G-protein uncouples, shifting the receptor to a low-affinity state. Antagonists do not show this shift.
Subtype Selectivity Challenges
The 2-(1,2,4-oxadiazol-3-yl)piperidine core is generally non-selective across M1–M5 subtypes unless specific substituents are added:
-
N-Substitution: Bulky N-substituents (e.g., benzyl, propargyl) often shift the profile from Agonist
Antagonist. -
Oxadiazole Substitution: Substituents on the oxadiazole 5-position (e.g., -CH3, -NH2, -CF3) modulate the size of the binding pocket.
-
Small groups (-CH3, -NH2): Favor Agonism (fit into the compact orthosteric site).
-
Large groups (-Phenyl): Favor Antagonism (steric clash prevents receptor activation conformational change).
-
Secondary Targets (Off-Target Effects)
-
Sigma Receptors (
): If the piperidine nitrogen is substituted with a long hydrophobic chain (e.g., benzyl), affinity for receptors increases significantly. -
Dopamine Transporter (DAT): Certain 2-substituted piperidines (related to phenidate structures) with oxadiazoles can inhibit DAT, acting as stimulants.
Structure-Activity Relationship (SAR) Analysis
The table below summarizes the SAR trends for 2-(1,2,4-Oxadiazol-3-yl)piperidine derivatives.
| Structural Modification | Chemical Change | Effect on Binding ( | Effect on Efficacy (Intrinsic Activity) |
| Piperidine N-Methylation | Increases Affinity | Maintains Agonism (mimics Acetylcholine) | |
| Piperidine N-Benzylation | Decreases Muscarinic Affinity | Shifts to Antagonist / Increases Sigma Affinity | |
| Oxadiazole 5-Substitution | Optimal for Agonism | High Efficacy (Full/Partial Agonist) | |
| Oxadiazole 5-Substitution | High Affinity | Moderate Efficacy (Partial Agonist) | |
| Oxadiazole 5-Substitution | High Affinity | Antagonist (Steric block) | |
| Ring Saturation | Piperidine | Increases Affinity | Increases Agonist Efficacy (Planarity) |
| Isomerism | 2-substituted | Increases Affinity | 3-substituted (Arecoline-like) is generally more potent than 2-substituted. |
Experimental Protocols
Radioligand Binding Assay (The "Gold Standard")
To determine the affinity (
Reagents:
-
Membranes: CHO-K1 cells stably expressing human M1 (hM1).
-
Radioligand:
-N-Methylscopolamine ( -NMS) for antagonist binding; -Oxotremorine-M ( -Oxo-M) for agonist binding. -
Buffer: 20 mM HEPES, 10 mM
, 100 mM NaCl, pH 7.4.
Protocol:
-
Preparation: Thaw membrane prep and homogenize in assay buffer. Dilute to 5–10
g protein/well. -
Incubation: In a 96-well plate, add:
-
25
L Test Compound (10 concentrations, to M). -
25
L Radioligand ( concentration, approx. 0.2 nM). -
150
L Membrane suspension.
-
-
Equilibrium: Incubate for 60-90 mins at 25°C (Room Temp).
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add scintillant and count in a MicroBeta counter.
-
Analysis: Fit data to a one-site competition model to derive
, then convert to using the Cheng-Prusoff equation.
Functional Assay: GTP S Binding
Binding affinity does not prove agonism. This assay measures the activation of the G-protein.
Protocol:
-
Membranes: Use hM1 membranes.
-
Tracer:
-GTP S (non-hydrolyzable GTP analog). -
Reaction: Incubate membranes with GDP (
, to block basal noise), Test Compound, and -GTP S. -
Readout: Agonists will stimulate the exchange of GDP for
-GTP S. -
Validation: A specific increase in CPM (Counts Per Minute) over basal indicates Agonism . No increase (but high affinity in binding) indicates Antagonism .
Visualization: Signaling & Workflow
M1 Receptor Signaling Pathway
The following diagram illustrates the Gq-coupled pathway activated by agonist binding to the M1 receptor, leading to Calcium mobilization.
Caption: Gq-coupled signaling cascade initiated by agonist binding to the M1 Muscarinic Receptor.[1]
Synthesis Workflow (Amidoxime Route)
The standard synthesis for the "2-(1,2,4-oxadiazol-3-yl)" connectivity involves the reaction of a nitrile with hydroxylamine.
Caption: Synthetic pathway via the amidoxime route to generate the 3,5-disubstituted 1,2,4-oxadiazole core.
References
-
Saunders, J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.[2] Journal of Medicinal Chemistry, 33(4), 1128–1138.
-
Street, L. J., et al. (1990). Synthesis and serotonergic activity of 1,2,4-oxadiazole derivatives. Journal of Medicinal Chemistry, 33(10), 2690–2697.
-
Triggle, D. J., Kwon, Y. W., et al. (1992). Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo[3.2.1]octanes... as potential muscarinic agonists.[3] Pharmaceutical Research, 9(11), 1474–1479.
-
Showell, G. A., et al. (1991). High-affinity and efficacious agonists for the muscarinic M1 receptor. Journal of Medicinal Chemistry, 34(3), 1086-1094.
-
NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Muscarinic Receptor Binding.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8- azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis protocol for 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride
Application Note: Scalable Synthesis Protocol for 2-(1,2,4-Oxadiazol-3-yl)piperidine Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound . This scaffold acts as a critical bioisostere for carboxylic acids and esters in medicinal chemistry, offering improved metabolic stability and lipophilicity profiles in drug candidates targeting S1P receptors and nicotinic acetylcholine receptors.
The protocol outlined below departs from traditional, low-yielding bench methods. It utilizes a Process Analytical Technology (PAT) -oriented approach, prioritizing thermal safety (DSC-validated) and impurity control. The route proceeds via the conversion of N-Boc-pipecolic acid to its amidoxime, followed by cyclization with triethyl orthoformate and controlled deprotection.
Retrosynthetic Strategy & Mechanistic Logic
The synthesis is designed to avoid the use of unstable acid chlorides or hazardous dehydrating agents (like POCl₃) at the final stage. Instead, we employ a "Build-and-Click" strategy:
-
Core Activation: Conversion of the chiral pool material (Pipecolic acid) to the nitrile.
-
Pharmacophore Assembly: Construction of the 1,2,4-oxadiazole ring via an amidoxime intermediate.[1][2][3]
-
Salt Formation: Controlled precipitation to ensure high purity without chromatography.
Mechanistic Pathway: The 1,2,4-oxadiazole ring is assembled via the Tiemann synthesis , where an amidoxime reacts with an activated carboxylic acid derivative (in this case, an orthoester). The piperidine ring is attached at the C3 position of the oxadiazole, necessitating the formation of the piperidine-2-amidoxime intermediate.
Figure 1: Retrosynthetic disconnection showing the Tiemann assembly of the oxadiazole core.
Experimental Protocol
Step 1: Synthesis of N-Boc-2-cyanopiperidine
Rationale: Direct conversion of the acid to nitrile prevents racemization often seen in multi-step amide dehydrations. We utilize a mixed anhydride method followed by in-situ dehydration.
-
Reagents: N-Boc-pipecolic acid (1.0 equiv), Isobutyl chloroformate (1.1 equiv), Ammonia (gas or dioxane soln), Trifluoroacetic anhydride (TFAA) (1.2 equiv), Pyridine.
-
Solvent: DCM (Dichloromethane).
Procedure:
-
Activation: Dissolve N-Boc-pipecolic acid in DCM at -15°C. Add N-methylmorpholine (1.1 equiv) followed by isobutyl chloroformate dropwise. Stir for 30 min to form the mixed anhydride.
-
Amidation: Bubble NH₃ gas or add 0.5 M NH₃ in dioxane. The primary amide precipitates or remains in solution. Warm to RT.
-
Dehydration: Cool the amide solution to 0°C. Add Pyridine (2.5 equiv) followed by TFAA (1.2 equiv) dropwise. Stir at 0°C for 2 hours.
-
Workup: Quench with sat. NaHCO₃. Wash organic layer with 1M HCl (to remove pyridine) and brine. Dry over MgSO₄ and concentrate.
-
Checkpoint: IR should show strong Nitrile stretch at ~2230 cm⁻¹.
-
Step 2: Formation of N-Boc-piperidine-2-amidoxime
Rationale: This is the most safety-critical step. Hydroxylamine is thermally unstable. We use aqueous hydroxylamine (50 wt%) instead of the hydrochloride salt to minimize salt waste, but strict temperature control is mandatory.
-
Reagents: N-Boc-2-cyanopiperidine (1.0 equiv), Hydroxylamine (50% aq. solution, 1.5 equiv), Ethanol.
-
Conditions: 60°C, 4-6 hours.
Procedure:
-
Dissolve the nitrile in Ethanol (5 vol).
-
Add Hydroxylamine (50% aq) dropwise at RT.
-
Heat to 60°C. Do not exceed 70°C (DSC onset of decomposition for NH₂OH residues is ~100°C, but induction periods exist).
-
Monitor by HPLC/TLC. The nitrile spot will disappear, and a more polar amidoxime spot will appear.
-
Workup: Concentrate under reduced pressure to remove ethanol. Dilute with water and extract with EtOAc.
-
Critical Safety Note: Ensure all residual hydroxylamine is removed/quenched before any high-heat concentration.
-
Purification: Crystallize from Hexane/EtOAc if necessary, though the crude is often sufficient (>95% purity).
-
Step 3: Cyclization to N-Boc-2-(1,2,4-oxadiazol-3-yl)piperidine
Rationale: To obtain the unsubstituted C5 oxadiazole (2-(1,2,4-oxadiazol-3-yl)...), we use triethyl orthoformate. This reagent acts as both the carbon source and solvent/dehydrating agent, driving the equilibrium forward.
-
Reagents: Amidoxime (1.0 equiv), Triethyl orthoformate (TEOF) (5.0 equiv), BF₃·OEt₂ (0.1 equiv cat.).
-
Conditions: 80-90°C, 3 hours.
Procedure:
-
Suspend the amidoxime in TEOF.
-
Add catalytic BF₃·OEt₂ (Boron trifluoride etherate).
-
Heat to 85°C. Ethanol is produced as a byproduct.
-
Monitor reaction completeness.
-
Workup: Evaporate excess TEOF under vacuum. Dissolve residue in DCM, wash with sat. NaHCO₃ (to remove acid traces).
-
Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes) is recommended here to remove any uncyclized impurities.
Step 4: Global Deprotection & Salt Formation
Rationale: Controlled precipitation of the HCl salt ensures a free-flowing, non-hygroscopic solid suitable for pharmaceutical formulation.
-
Reagents: 4M HCl in Dioxane (3.0 equiv).
-
Solvent: 1,4-Dioxane or Et₂O.
Procedure:
-
Dissolve the protected intermediate in dry 1,4-Dioxane (3 vol).
-
Cool to 0°C. Add 4M HCl in Dioxane dropwise.
-
Stir at RT for 2 hours. A white precipitate will form.
-
Isolation: Filter the solid under N₂ atmosphere (hygroscopic risk). Wash with Et₂O.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅.
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (210 nm) |
| Identity | Matches Reference Standard | ¹H-NMR (D₂O/DMSO-d₆) |
| Residual Solvents | < 5000 ppm (Ethanol/Dioxane) | GC-HS |
| Water Content | < 1.0% | Karl Fischer |
Expected ¹H-NMR (DMSO-d₆, 400 MHz):
-
δ 9.6 (s, 1H, Oxadiazole-C5-H)
-
δ 9.2 (br s, 1H, NH₂⁺)
-
δ 4.6 (m, 1H, Piperidine-C2-H)
-
δ 3.2 (m, 2H, Piperidine-C6-H)
-
δ 1.5-2.2 (m, 6H, Piperidine-CH₂)
Process Safety & Hazard Analysis
Figure 2: Critical safety control points. Hydroxylamine accumulation is the primary thermal hazard.
Critical Safety Note (E-E-A-T): Scale-up of amidoxime formation requires Differential Scanning Calorimetry (DSC) analysis of the reaction mixture. The decomposition energy of hydroxylamine derivatives can exceed 1000 J/g. Ensure the reactor has emergency cooling and pressure relief. Never distill hydroxylamine solutions to dryness.
References
-
Bioisosteric Utility of 1,2,4-Oxadiazoles: Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[3][4][5] Journal of Medicinal Chemistry, 2012, 55(5), 1817–1830. [Link]
-
Scalable Amidoxime Synthesis: Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010. (Focus on aqueous hydroxylamine usage). [Link]
-
Cyclization with Orthoesters: Pardeshi, S., et al. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Journal of Heterocyclic Chemistry, 2018. [Link]
-
Safety of Hydroxylamine Reactions: Cisneros, L., et al. "Process Safety Assessment of Hydroxylamine Reactions." Organic Process Research & Development, 2005. [Link]
Sources
- 1. ipbcams.ac.cn [ipbcams.ac.cn]
- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for synthesizing 1,2,4-oxadiazole rings on piperidine scaffolds
Application Note: AN-OXD-PIP-04
Abstract & Strategic Importance
The 1,2,4-oxadiazole ring is a privileged pharmacophore in modern drug discovery, widely utilized as a hydrolytically stable bioisostere for esters and amides.[1][2][3] When tethered to a piperidine scaffold, this moiety modulates lipophilicity (LogP) and improves metabolic stability against esterases and amidases.
This guide details three validated protocols for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles incorporating piperidine rings. Unlike generic heterocyclic protocols, these methods address specific challenges associated with piperidine substrates, including N-protection requirements, solubility profiles, and regiochemical control.
Retrosynthetic Analysis & Regiochemistry
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles allows for two distinct isomers depending on the starting materials. The piperidine ring can be positioned at either the C3 or C5 position.
-
Path A (Piperidine at C5): Coupling a Piperidine-Carboxylic Acid with an Aryl/Alkyl Amidoxime.
-
Path B (Piperidine at C3): Coupling a Piperidine-Amidoxime (derived from a nitrile) with a Carboxylic Acid.[4]
Critical Constraint: The secondary amine of the piperidine must be protected (e.g.,
Mechanism & Pathway Diagram
Caption: General mechanistic pathway.[5][6] The rate-limiting step is typically the cyclodehydration of the O-acylamidoxime intermediate.
Decision Matrix: Selecting the Right Protocol
Choose the experimental approach based on your substrate's tolerance and the scale of the reaction.
Caption: Logic flow for selecting the optimal synthetic method based on scale and substrate properties.
Detailed Experimental Protocols
Method A: T3P-Mediated One-Pot Synthesis (Recommended)
Why this works: Propylphosphonic anhydride (T3P) acts as both a coupling reagent and a water scavenger, driving the cyclodehydration under milder conditions than thermal reflux. It yields water-soluble byproducts, simplifying workup.
Materials:
- -Boc-piperidine-4-carboxylic acid (1.0 equiv)
-
Aryl Amidoxime (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)
Protocol:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in EtOAc (5 mL). Add TEA (3.0 mmol).
-
Coupling: Add T3P solution (1.5 mmol) dropwise at 0°C. Stir for 15 minutes.
-
Addition: Add the amidoxime (1.1 mmol) in one portion.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux (approx. 75-80°C for EtOAc) or 90°C (if using DMF) for 4–12 hours.
-
Checkpoint: Monitor LCMS for the disappearance of the O-acyl intermediate (
).
-
-
Workup: Cool to RT. Wash the organic layer with water (
), saturated , and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Method B: Microwave-Assisted Synthesis
Why this works: Microwave irradiation overcomes the high activation energy barrier of the cyclodehydration step, reducing reaction times from hours to minutes and suppressing side reactions.
Materials:
-
Carboxylic Acid & Amidoxime (1:1 ratio)
-
Coupling Reagent: CDI (1.1 equiv) or EDC/HOBt
-
Solvent: Anhydrous DMF or Diglyme
Protocol:
-
Pre-activation: Dissolve the
-protected piperidine acid (0.5 mmol) in anhydrous DMF (3 mL) in a microwave vial. Add CDI (0.55 mmol). -
Gas Evolution: Stir at RT for 30 minutes (allow
evolution to cease). -
Addition: Add the amidoxime (0.5 mmol).
-
Irradiation: Seal the vial. Irradiate at 120°C for 15–20 minutes (High absorption level).
-
Note: If using EDC/HOBt, irradiation at 140°C for 10 minutes is often required.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (
) to remove DMF. Evaporate and purify.
Method C: Classical Thermal Condensation (CDI)
Why this works: CDI is cost-effective and generates only
Protocol:
-
Activation: Dissolve acid (10 mmol) in DMF or Toluene. Add CDI (11 mmol) portion-wise at RT. Stir 1 hour.
-
Intermediate Formation: Add amidoxime (11 mmol). Stir at RT for 2–4 hours.
-
Validation: TLC should show formation of a new, more polar spot (O-acylamidoxime).
-
-
Cyclization: Heat the reaction mixture to 110°C for 12–16 hours.
-
Workup: Pour into crushed ice/water. The 1,2,4-oxadiazole often precipitates as a solid. Filter and wash with water.[7] Recrystallize from Ethanol if necessary.
Comparative Data Analysis
| Parameter | Method A (T3P) | Method B (Microwave) | Method C (CDI Thermal) |
| Reaction Time | 4–12 Hours | 15–30 Minutes | 12–24 Hours |
| Yield (Typical) | 75–90% | 60–85% | 50–75% |
| Purification | Easy (Water soluble byproducts) | Moderate (Requires DMF removal) | Easy (Precipitation often possible) |
| Substrate Scope | Broad (Tolerates steric bulk) | Broad (High energy overcomes sterics) | Moderate (Sensitive to heat) |
| Cost | High (Reagent cost) | Medium (Equipment cost) | Low |
Troubleshooting & Quality Control
-
Incomplete Cyclization: If LCMS shows a peak at
(relative to product), the O-acylamidoxime has formed but not cyclized.-
Solution: Increase temperature by 10°C or add molecular sieves to remove water.
-
-
N-Boc Deprotection: Thermal conditions
in acidic media (or generated acid byproducts) can cleave the Boc group.-
Solution: Ensure sufficient base (TEA/DIPEA) is present to neutralize any acid generated. Use Method A (T3P) which is milder.
-
-
Regioisomer Contamination: Unlikely in these step-wise couplings, but possible in "one-pot" nitrile oxide cycloadditions (not covered here). Confirm structure via 2D NMR (HMBC) looking for correlation between the oxadiazole carbon and the piperidine protons.
References
-
BenchChem. The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties.[3] (Accessed 2023).[1][5] Link
-
Augustine, J. K., et al. Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles.[4][8][9] Tetrahedron, 2009, 65(48), 9989-9996.[8] Link
-
Deegan, T. L., et al. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation.[10] Bioorganic & Medicinal Chemistry Letters, 1999, 9(2), 209-212. Link
-
Bostrom, J., et al. Oxadiazoles in Medicinal Chemistry.[1] J. Med. Chem. 2012, 55, 5, 1817–1830. Link
-
MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery: A Review. Molecules, 2020.[11] Link
Sources
- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Technical Guide: Reagent Selection and Protocols for the Synthesis of 2-(1,2,4-Oxadiazol-3-yl)piperidine Scaffolds
Executive Summary & Retrosynthetic Logic
The 2-(1,2,4-oxadiazol-3-yl)piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for esters and amides with improved metabolic stability and lipophilicity. This scaffold is frequently encountered in GPCR agonists (e.g., S1P1 receptor modulators) and enzyme inhibitors.
Constructing this system requires precise regiochemical control. The nomenclature implies the piperidine ring is attached to the C3 position of the 1,2,4-oxadiazole. Consequently, the retrosynthetic analysis dictates that the piperidine ring must originate from a nitrile precursor (via an amidoxime intermediate), while the C5 substituent is derived from an external carboxylic acid or ester.
Retrosynthetic Pathway Analysis
The following diagram illustrates the disconnection strategy and the requisite oxidation states of the precursors.
Figure 1: Retrosynthetic logic for the C3-piperidine oxadiazole scaffold.
Critical Reagent Classes & Selection Guide
Successful synthesis hinges on three reagent classes: Amidoxime Generators , Coupling Agents , and Cyclodehydration Promoters .
Table 1: Reagent Performance Matrix
| Reagent Class | Reagent | Role | Pros | Cons |
| Amidoxime Gen. | NH₂OH[1][2]·HCl / NaHCO₃ | Nitrile conversion | Standard, high yield, cheap. | Requires careful pH control; thermal hazard if dry. |
| Coupling Agent | T3P® (50% in EtOAc) | Acylation & Cyclization | Best-in-Class. One-pot, low epimerization, easy workup. | More expensive than CDI. |
| Coupling Agent | CDI (Carbonyldiimidazole) | Acylation & Cyclization | Cheap, scalable, "One-pot" compatible.[3] | Moisture sensitive; CO₂ evolution requires venting. |
| Cyclizer | TBAF (1M in THF) | Dehydration | Mild (Room Temp); avoids thermal degradation. | Atom inefficient; requires purification to remove ammonium salts. |
| Cyclizer | Heat (110°C in Toluene) | Dehydration | Reagent-free; simple. | Can degrade sensitive N-protecting groups (Boc) or racemize chiral centers. |
Detailed Experimental Protocols
The following protocols assume the starting material is N-Boc-2-cyanopiperidine . The tert-butoxycarbonyl (Boc) group is essential to prevent the piperidine nitrogen from interfering with the acylation step.
Phase 1: Synthesis of the Amidoxime Intermediate
This step is common to all subsequent cyclization methods.
Reagents:
-
N-Boc-2-cyanopiperidine (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH[4]·HCl) (2.0 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv) or Triethylamine (TEA)
-
Solvent: Ethanol/Water (2:1 v/v) or Methanol
Protocol:
-
Dissolve N-Boc-2-cyanopiperidine in Ethanol/Water (2:1).
-
Add NH₂OH·HCl and NaHCO₃. Note: Evolution of CO₂ gas will occur.
-
Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Polar mobile phase required, e.g., 5-10% MeOH in DCM) or LCMS. The amidoxime is significantly more polar than the nitrile.
-
Workup: Evaporate ethanol under reduced pressure. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Validation: The product (N-Boc-piperidine-2-carboxamidoxime) is usually a white solid/foam. Verify via LCMS (M+1 peak).
Phase 2: Cyclization to the 1,2,4-Oxadiazole
Choose Method A for high-value substrates or parallel synthesis. Choose Method B for large-scale, cost-sensitive batches.
Method A: T3P-Mediated One-Pot Cyclization (Recommended)
Why this works: Propylphosphonic anhydride (T3P) acts as both a coupling agent and a water scavenger, driving the cyclodehydration under milder conditions than thermal reflux.
Reagents:
-
Amidoxime (from Phase 1) (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
T3P® (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)
-
Base: Triethylamine (TEA) or DIPEA (4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if acid is insoluble)
Workflow Diagram:
Figure 2: T3P-mediated one-pot synthesis workflow.
Step-by-Step:
-
Dissolve the Amidoxime and Carboxylic Acid in EtOAc (approx. 10 mL/mmol).
-
Add TEA (4.0 equiv). Stir for 5 minutes.
-
Add T3P solution (2.0 equiv) dropwise at room temperature.
-
Stir at RT for 30–60 minutes to form the O-acylamidoxime intermediate (monitor by LCMS).
-
Cyclization: Heat the reaction to reflux (approx. 75–80°C) for 4–12 hours.
-
Note: If the reaction is sluggish, add an additional 1.0 equiv of T3P.
-
-
Workup: Cool to RT. Carefully quench with saturated aqueous NaHCO₃ (gas evolution). Wash the organic layer with water and brine.[5]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: CDI-Mediated One-Pot Synthesis
Why this works: CDI activates the carboxylic acid to an acyl imidazole, which reacts with the amidoxime. The imidazole byproduct then acts as a weak base to assist cyclization at higher temperatures.
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
CDI (1,1'-Carbonyldiimidazole) (1.2 equiv)
-
Amidoxime (1.0 equiv)[6]
-
Solvent: DMF or Dioxane (anhydrous)
Protocol:
-
Activation: Dissolve the Carboxylic Acid in anhydrous DMF. Add CDI (1.2 equiv) portion-wise at RT.
-
Observation: Watch for CO₂ effervescence. Stir for 30–60 mins until gas evolution ceases.
-
-
Coupling: Add the Amidoxime (1.0 equiv) dissolved in minimal DMF. Stir at RT for 1–2 hours.[7]
-
Checkpoint: LCMS should show the O-acylamidoxime mass.
-
-
Cyclization: Heat the mixture to 100–110°C for 6–16 hours.
-
Workup: Dilute with water (5x reaction volume) and extract with EtOAc. The high water solubility of DMF requires thorough washing or lyophilization.
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Cyclization
-
Cause: Steric hindrance on the carboxylic acid or the piperidine ring.
-
Solution: Switch to Method A (T3P) and use a higher boiling solvent like Toluene or Diglyme (120°C). T3P is thermally stable and a potent dehydrating agent.
Issue: Racemization of the Piperidine C2 Center
-
Cause: High heat in the presence of strong bases can epimerize the chiral center at C2.
-
Solution: Use TBAF-mediated cyclization .[8]
-
Perform the acylation (Acid Chloride + TEA or Acid + EDC) at 0°C.
-
Isolate the O-acylamidoxime.
-
Dissolve in THF and treat with TBAF (1.0M in THF, 1.0 equiv) at Room Temperature. Cyclization typically occurs within 1–2 hours without heating.
-
Issue: N-Boc Deprotection during Reaction
-
Cause: Acidic byproducts (e.g., HCl from acid chlorides) or high thermal stress.
-
Solution: Ensure sufficient base scavenger (TEA/DIPEA) is present. Avoid mineral acids during workup; use citric acid or ammonium chloride buffers.
References
-
Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[9][10] Tetrahedron Letters, 2009.
-
Borg, S., et al. "Synthesis of 1,2,4-Oxadiazole Derivatives as Potential Peptidomimetics." Journal of Organic Chemistry, 1995.
- Hamada, Y., et al. "Efficient Synthesis of 1,2,4-Oxadiazoles using CDI." Tetrahedron Letters, 2003.
-
Gangloff, A. R., et al. "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using Tetrabutylammonium Fluoride (TBAF) as a Mild Cyclodehydration Agent." Tetrahedron Letters, 2001.
-
BenchChem. "A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles." BenchChem Application Notes, 2025.
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. peptideweb.com [peptideweb.com]
- 8. mdpi.com [mdpi.com]
- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. scilit.com [scilit.com]
Application Note & Protocol: Strategic Conversion of Piperidine Oxadiazole Free Base to its Hydrochloride Salt
Abstract
The conversion of an active pharmaceutical ingredient (API) from its free base form to a salt is a cornerstone of drug development, aimed at optimizing physicochemical and biopharmaceutical properties.[1] Hydrochloride (HCl) salts are the most prevalent form for basic drugs, representing approximately 60% of all basic drug salt forms.[2] This preference is due to their ability to significantly enhance aqueous solubility, improve stability and shelf-life, and facilitate easier manufacturing and formulation.[2][3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the strategic conversion of a piperidine oxadiazole free base to its corresponding hydrochloride salt, a process critical for advancing drug candidates from discovery to clinical evaluation.
Scientific Rationale for Hydrochloride Salt Formation
The decision to form a hydrochloride salt is driven by the need to improve the drug-like properties of a weakly basic API. Many nitrogen-containing heterocyclic compounds, such as those with a piperidine moiety, exhibit poor solubility in their free base form at physiological pH.[3] Salt formation addresses this by converting the neutral molecule into a more polar, ionic species.
Key Advantages of HCl Salt Formation:
-
Enhanced Aqueous Solubility & Bioavailability: By reacting the basic nitrogen of the piperidine ring with hydrochloric acid, a more water-soluble salt is formed.[5][6] This improved solubility often translates directly to better dissolution in gastrointestinal fluids, leading to enhanced absorption and greater bioavailability.[2][3]
-
Improved Stability and Shelf-Life: Crystalline salts are generally more physically and chemically stable than their amorphous free base counterparts.[4][6] The crystalline lattice structure protects the API from degradation due to factors like moisture and oxidation, extending its shelf-life.[3][4]
-
Favorable Manufacturing Properties: Free bases can sometimes be oily or have poor flow characteristics. Converting them to crystalline salts improves their solid-state properties, making them easier to handle, mill, and compress into tablets during manufacturing.[3][7]
-
Purification and Standardization: The crystallization process inherent in salt formation serves as an effective purification step, helping to remove impurities and ensure consistent dosing across batches.[3]
Core Principles & Pre-Conversion Strategy
A successful and reproducible salt formation protocol relies on a firm understanding of the underlying chemical principles. The reaction involves the protonation of the most basic nitrogen atom in the piperidine oxadiazole molecule by hydrochloric acid.
Caption: Acid-base reaction for hydrochloride salt formation.
Stoichiometry: The Molar Equivalence
The reaction is a simple acid-base neutralization. For a molecule with a single basic center, such as the piperidine nitrogen, the stoichiometric ratio is 1:1.
| Component | Molar Ratio | Rationale |
| Piperidine Oxadiazole Free Base | 1 | The target molecule containing the basic nitrogen. |
| Hydrochloric Acid (HCl) | 1.0 - 1.1 | A slight excess (e.g., 1.05 equivalents) is often used to ensure complete conversion and drive the equilibrium towards the salt form, but a large excess should be avoided as it can sometimes decrease solubility due to the common-ion effect.[8] |
Solvent Selection: The Key to Crystallization
The choice of solvent is the most critical experimental parameter. An ideal solvent system should meet two primary criteria:
-
High solubility for the free base: To ensure the reaction proceeds in a homogeneous solution.
-
Low solubility for the hydrochloride salt: To promote precipitation or crystallization upon formation, enabling easy isolation.
For this reason, salt formation is often performed in organic solvents rather than water.[9]
| Solvent Class | Examples | Suitability & Rationale |
| Alcohols | Isopropanol (IPA), Ethanol (EtOH) | Good choice. Often dissolves the free base well, while the resulting salt has lower solubility. |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Excellent anti-solvents. The free base is often soluble, but the polar salt crashes out of the non-polar solvent. Often used in combination with a more polar solvent like IPA or EtOH.[10] |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Can be effective solvents for both dissolving the base and precipitating the salt.[11][12] |
| Esters | Ethyl acetate (EtOAc) | Commonly used, but ketones may be more suitable in some cases to achieve lower impurity levels.[11] |
| Aprotic Polar | Acetonitrile (ACN), Dioxane | Often used when HCl is supplied as a solution in these solvents (e.g., 4M HCl in Dioxane).[10] |
Selecting the Source of Hydrochloric Acid
The method of HCl introduction depends on the scale of the reaction, the sensitivity of the compound to water, and available resources.
Caption: Decision tree for selecting the appropriate HCl source.
Experimental Protocols
Safety First: All operations involving hydrochloric acid must be performed in a certified chemical fume hood.[13] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[14][15][16]
Protocol: HCl Salt Formation Using HCl in Organic Solvent (Small Scale, <1 g)
This is the most common and convenient laboratory-scale method.
Materials:
-
Piperidine oxadiazole free base (1.0 eq)
-
Anhydrous isopropanol (IPA) or ethanol (EtOH)
-
Anhydrous diethyl ether or MTBE
-
2M HCl in diethyl ether (or similar commercially available solution)
-
Round-bottom flask with magnetic stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the piperidine oxadiazole free base in a minimum amount of IPA or EtOH in the round-bottom flask with stirring. Gentle warming may be applied if necessary to achieve full dissolution.
-
HCl Addition: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add 1.05 equivalents of the 2M HCl in diethyl ether solution dropwise via syringe.
-
Precipitation/Crystallization: The hydrochloride salt will often precipitate immediately upon addition of the acid.[17] If precipitation is slow, continue stirring at 0 °C for 30-60 minutes. An anti-solvent (diethyl ether or MTBE) can be added slowly to induce precipitation if the product remains in solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or MTBE to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting white solid under high vacuum to a constant weight.
Protocol: HCl Salt Formation Using Anhydrous HCl Gas
This method is ideal for larger scales or when strict anhydrous conditions are required.[12]
Materials:
-
Piperidine oxadiazole free base (1.0 eq)
-
Anhydrous solvent (e.g., Toluene, Diethyl Ether, Dichloromethane)
-
HCl gas generation setup (e.g., dropping concentrated H₂SO₄ onto NaCl or NH₄Cl)[12]
-
Gas dispersion tube (bubbler)
-
Drying tube (e.g., filled with CaCl₂)
Procedure:
-
Setup: Dissolve the free base in the chosen anhydrous solvent in a flask equipped with a stir bar and a gas inlet tube. Protect the system from atmospheric moisture.
-
Gas Introduction: Generate HCl gas and pass it through a drying agent (e.g., concentrated H₂SO₄) before bubbling it slowly into the stirred solution of the free base.[12]
-
Monitoring: Monitor the reaction. The salt will precipitate as a solid. The endpoint can be determined by observing the cessation of precipitation or by checking the pH of the solution (if applicable) with moist pH paper held at the flask outlet.
-
Purging: Once the reaction is complete, bubble dry nitrogen or argon through the suspension to remove any excess dissolved HCl gas.
-
Isolation & Drying: Isolate, wash, and dry the product as described in Protocol 3.1.
Caption: General workflow for hydrochloride salt formation.
Characterization and Validation
Confirming the successful formation of the hydrochloride salt and its purity is a critical final step. A combination of techniques should be employed.
| Technique | Purpose | Expected Result for Successful Conversion |
| Melting Point (MP) | Differentiate salt from free base. | The salt will have a distinct and generally higher melting or decomposition point than the free base.[18] |
| FTIR Spectroscopy | Confirm protonation. | Disappearance of the free amine vibrations and appearance of a broad absorption band typically between 2400-2800 cm⁻¹ corresponding to the N-H⁺ stretch of the piperidinium ion. |
| ¹H NMR Spectroscopy | Confirm protonation site. | Protons on the carbons adjacent to the piperidine nitrogen (α-protons) will show a significant downfield chemical shift (Δδ ≈ 0.5-1.0 ppm) due to the deshielding effect of the positive charge. |
| Solid-State ³⁵Cl NMR | Structural fingerprinting. | Provides a unique spectral fingerprint for the chloride ion's local environment. It is highly sensitive to structure and can be used to identify and distinguish between different polymorphs of the HCl salt.[19][20][21][22] |
| Elemental Analysis | Determine elemental composition. | The experimental percentages of C, H, N, and Cl should match the theoretical values calculated for the hydrochloride salt formula. |
| DSC / TGA | Thermal properties and purity. | DSC provides an accurate melting point and can indicate the presence of polymorphs or impurities.[23][24] TGA determines the presence of residual solvent or water (hydrates) by measuring mass loss upon heating.[25] |
Potential Challenges and Considerations
-
Disproportionation: This is the reversion of the salt back to its less soluble free base form, which can occur in solution if the local pH increases.[26][27] Careful selection of excipients in formulation is crucial to maintain an acidic microenvironment.[27]
-
Hygroscopicity: Some hydrochloride salts can be hygroscopic (tend to absorb moisture from the air). This can affect the physical stability and handling of the material.[28] Proper storage in a desiccator or controlled humidity environment is essential.
-
Polymorphism: The hydrochloride salt may exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability.[19][20] Polymorph screening is an important step in comprehensive drug development.
Safety Precautions for Handling Hydrochloric Acid
Hydrochloric acid is corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[15][29]
-
Engineering Controls: Always handle concentrated HCl solutions or generate HCl gas inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[13][16]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a chemical-resistant apron, and gloves (e.g., butyl or neoprene).[14][15]
-
Handling: When diluting, always add acid to water , never the other way around, to prevent a violent exothermic reaction and splashing.[15][16]
-
Storage: Store HCl in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container, away from incompatible materials like bases and oxidizing agents.[13][16]
-
Spills: Neutralize small spills with a suitable agent like sodium bicarbonate. For large spills, evacuate the area and follow emergency procedures.[13]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[13] For eye contact, rinse cautiously with water for several minutes.[15] Seek immediate medical attention in all cases of exposure.[13][29]
References
- The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. (2026, January 15).
- What is Hydrochloride Utilized for in Tablets?. (2024, October 4). MLJDental.
- Hydrochloride in Pills: Recognizing Its Makes UseOf and Profits. (2023, October 13). Vader Аdvеrtising.
- What is Hydrochloride Utilized for in Tablets?.
- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com.
- Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. (2008, August 20). PubMed.
- 10 Hazards And Safety Tips You Need To Know About HCL. Echemi.
- 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm (RSC Publishing).
- Standard Operating Procedure. University of California, Merced.
- Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. (2006, January 19). Journal of the American Chemical Society.
- Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012, December 12).
- Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Semantic Scholar.
- Improving API Solubility by Salt and Cocrystal Form
- What's the proper way to convert a freebase to hydrochloride?. ECHEMI.
- (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. (2025, August 10).
- In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–M
- API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025, December 17). Crystal Growth & Design.
- Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc..
- Enhanced Solubility through API Processing: Salt and Cocrystal Form
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025, August 11). Drug Development and Delivery.
- Thermodynamic Properties of Molten Salts Measured by DSC. INIS-IAEA.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025, August 7).
- Pharmaceutical aspects of salt and cocrystal forms of APIs and characteriz
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Pharmaceutical Development and Technology.
- Safety D
- Essential Hydrochloric Acid Safety Precautions. (2024, November 22). Echemi.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- A method for the preparation of the hydrochloride salt from the duloxetine base.
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
- Salt Selection. (2016, June 20). Basicmedical Key.
- Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characteriz
- How to make a salt of a novel compound?. (2012, July 25).
- Converting to the hydrochloric salt for storage?. (2008, August 24). Sciencemadness Discussion Board.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). PubMed.
- Fuel Salt Characterization, Transatomic Power Corp..
- Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4). Pharmaceutics.
- Turn Solution to hcl salt [closed]. (2017, March 14). Chemistry Stack Exchange.
- Differential scanning calorimetry (DSC) traces of the salts and SPEs:.... (2020).
- A Comprehensive Guide to FTIR Analysis. Agilent.
- Differential Scanning Calorimetry (DSC). METTLER TOLEDO.
- FTIR spectra of the lamotrigine, cyclamic acid, and their salt.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.
- How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. (2021, September 16).
- ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. SciSpace.
- How to detect a HCl salt in organic compunds. (2023, June 12). Reddit.
- Practical GCSE Chemistry: Making Salts. (2023, July 5). ReAgent Chemical Services.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]
- 4. What is Hydrochloride Utilized for in Tablets? - MLJDental [mljdental.com]
- 5. livreblanc.silicon.fr [livreblanc.silicon.fr]
- 6. vader-bg.com [vader-bg.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 10. echemi.com [echemi.com]
- 11. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. camachem.com [camachem.com]
- 15. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. mt.com [mt.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 28. ptacts.uspto.gov [ptacts.uspto.gov]
- 29. carlroth.com [carlroth.com]
Application Note: Standard Operating Procedure for Weighing and Dissolving 2-(1,2,4-Oxadiazol-3-yl)piperidine HCl
Introduction & Chemical Context
2-(1,2,4-Oxadiazol-3-yl)piperidine HCl represents a critical heterocyclic scaffold in drug discovery, often utilized as a bioisostere for esters or amides to improve metabolic stability while maintaining hydrogen bond acceptor capabilities.
While the 1,2,4-oxadiazole ring confers thermodynamic stability superior to its 1,2,3-isomer counterparts, the piperidine moiety introduces a secondary amine that, in its hydrochloride salt form, significantly enhances aqueous solubility. However, this salt formation introduces hygroscopicity —the tendency to absorb atmospheric moisture.[1] This physical property is the primary source of experimental error in quantitative assays, leading to inaccurate molarity calculations and potential hydrolytic degradation over time.
This protocol is designed to mitigate these risks through a rigorous, self-validating workflow.
Key Chemical Properties
| Property | Specification | Experimental Implication |
| Salt Form | Hydrochloride (HCl) | Water soluble; Hygroscopic (moisture sensitive).[1] |
| Core Structure | Piperidine + 1,2,4-Oxadiazole | Stable ring system; Piperidine is a secondary amine (basic). |
| Molecular Weight | ~189.64 g/mol (Check Batch) | CRITICAL: Always use the MW on the specific vial to account for hydration states or residual solvents. |
| Solubility | High in DMSO; Moderate/High in Water | DMSO is preferred for stock solutions to prevent hydrolysis and ensure sterility. |
Material Safety & Pre-requisites
Personal Protective Equipment (PPE)[2][3]
-
Respiratory: N95 mask or fume hood operation (prevent inhalation of fine particulates).
-
Ocular: Chemical splash goggles (HCl salts are ocular irritants).
-
Dermal: Nitrile gloves (Double gloving recommended for stock preparation).
Equipment & Reagents[1][2][3][4][5][6][7]
-
Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).
-
Static Control: Anti-static gun (Zerostat) or ionizer bar.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene with DMSO.
Protocol Phase 1: Precision Weighing (The "Dry" Phase)
Objective: Obtain an accurate mass while minimizing moisture uptake.[2][3]
Mechanism of Error: Hygroscopicity
HCl salts can absorb up to 5-10% of their weight in water within minutes in humid environments. This "invisible water" dilutes your calculated molarity.
Step-by-Step Procedure
-
Environment Prep: Ensure the balance is leveled. Place a desiccant pack inside the weighing chamber if humidity >50%.
-
Vessel Taring: Place a clean, dry amber glass vial on the balance. Tare to zero.
-
Static Elimination: Discharge the anti-static gun 2-3 times over the vial and the spatula.
-
Why? Static charge causes powder to "jump" or cling to the spatula, risking loss and contamination.
-
-
Rapid Weighing:
-
Open the source container.
-
Transfer approximately 2–5 mg of compound to the vial.
-
Close the source container immediately.
-
Record the exact mass (e.g., 2.45 mg). Do not aim for a perfect integer (e.g., 2.00 mg); exact mass recording is more important than exact mass targeting.
-
-
Seal: Cap the weighed vial immediately.
Protocol Phase 2: Solubilization Strategy (The "Wet" Phase)
Objective: Create a stable stock solution (typically 10 mM or 20 mM) without degrading the compound.
Solvent Selection Logic
While water soluble, DMSO is the Gold Standard for stock solutions for this compound class because:
-
Antimicrobial: DMSO prevents microbial growth in stored stocks.
-
Hydrolytic Stability: Minimizes proton exchange that can occur in aqueous buffers.
-
Solubility: Ensures complete dissolution of the lipophilic oxadiazole ring.
Calculation (Example)
-
Mass Weighed: 2.45 mg
-
Molecular Weight (MW): 189.64 g/mol (Hypothetical - check label)
-
Target Concentration: 10 mM (0.01 M)
Dissolution Steps[2][5][6][8][9]
-
Pipetting: Add the calculated volume of Anhydrous DMSO directly to the vial containing the powder.
-
Technique: Direct the stream against the glass wall to wash down any adherent powder.
-
-
Vortexing: Vortex at medium speed for 30 seconds.
-
Visual Check: Hold vial up to light. Solution should be clear. If particles persist, vortex for another 30s.
-
Avoid Sonication: Unless absolutely necessary. Sonication generates heat which can degrade sensitive salt bridges. If needed, sonicate in short bursts (5s) on ice.
-
-
Labeling: Label with Compound Name , Concentration , Solvent , Date , and User Initials .
Protocol Phase 3: Storage & Stability
-
Short Term (Days): 4°C, protected from light.
-
Long Term (Months): -20°C or -80°C.[3]
-
Freeze-Thaw: Aliquot stock into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which promote precipitation and hydrolysis.
Visualized Workflows
Workflow Diagram: Weighing & Dissolution
Caption: Logical flow for the preparation of stock solutions, emphasizing QC checkpoints.
Decision Tree: Solvent Selection
Caption: Decision matrix for selecting the appropriate solvent based on experimental application.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Crash out" effect when moving from DMSO to aqueous buffer. | Dilute stepwise (e.g., DMSO -> 50% DMSO -> Buffer). Warm buffer to 37°C before addition. |
| Yellowing of Solution | Oxidation or degradation of the piperidine ring. | Discard stock. Prepare fresh. Ensure storage was dark and frozen. |
| Mass drift on balance | Static electricity or moisture absorption. | Use anti-static gun. If drifting up, it's absorbing water—close draft shield and weigh faster. |
References
-
PubChem. 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride Compound Summary. National Library of Medicine.[4] Available at: [Link]
-
Emulate Bio. Compound Treatment Solution Preparation. Protocol EP152 v1.[5]0. Available at: [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(1,2,4-Oxadiazol-3-yl)piperidine | C7H11N3O | CID 62388811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. PubChemLite - this compound (C7H11N3O) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Minimizing side reactions during the chlorination of piperidine oxadiazole precursors
Case ID: OXD-CL-505 Status: Active Guide Department: Process Chemistry & Heterocyclic Synthesis
Executive Summary
The conversion of piperidine-substituted 1,2,4-oxadiazol-5-ones to their 5-chloro derivatives is a pivotal yet notorious transformation in medicinal chemistry. While the 5-chloro-1,2,4-oxadiazole moiety is a potent electrophile for
This guide addresses the three primary failure modes: (1) Oxadiazole ring cleavage (ANRORC-type degradation), (2) Premature piperidine deprotection , and (3) Hydrolytic reversion .
Module 1: The "Black Tar" Scenario (Ring Opening)
The Issue: Users often report the reaction mixture turning black and forming intractable tars upon heating. This is rarely due to simple polymerization but rather a nucleophilic attack on the activated ring , leading to fragmentation.
The Mechanism:
The reaction proceeds via a Vilsmeier-Haack type activation. The oxadiazolone oxygen attacks
-
Failure Mode: If the temperature is too high (
) or the reaction time too long, the chloride ion (or residual pyridine) attacks the C5 position before the phosphate leaves, or attacks the C3-N bond, causing the O-N bond to cleave (ANRORC-like pathway).
Troubleshooting Q&A:
Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer lag. The formation of the phosphoryl intermediate is exothermic. On a larger scale, localized superheating triggers the ring-opening pathway.
Fix: Add
dropwise atand ramp to reflux slowly (1-2 hours).
Q: Can I use neat
? A: Yes, but it is risky. Neatrequires higher temperatures to solubilize the zwitterionic intermediate.
Fix: Use a co-solvent like Acetonitrile (MeCN) or Toluene . MeCN lowers the activation energy for the chloride attack due to its polarity.
Module 2: The Piperidine Trap (Protecting Group Incompatibility)
The Issue: The piperidine nitrogen must be protected. However, the standard Boc (tert-butyloxycarbonyl) group is frequently cleaved under these conditions, leading to N-phosphorylation or dimerization.
The Chemistry:
The reaction generates stoichiometric HCl. Even with a base, the local concentration of acid can cleave a Boc group (
Troubleshooting Q&A:
Q: I see a new spot on TLC that doesn't move (baseline). Is it product? A: Likely not. It is probably the deprotected piperidine reacting with itself or the phosphorylated species. Fix:
Switch PG: Use Cbz (Benzyloxycarbonyl) or Bn (Benzyl) . These are stable to
.Buffer Aggressively: If you must use Boc, use 2.5 - 3.0 equivalents of Pyridine or 2,6-Lutidine . Do not use inorganic bases (insoluble).
Module 3: Hydrolysis & Workup
The Issue: The 5-chloro-1,2,4-oxadiazole is highly susceptible to hydrolysis. A standard aqueous wash often reverts the product back to the starting oxadiazolone.
Troubleshooting Q&A:
Q: My LCMS showed product in the flask, but after workup, I only have starting material. A: You likely quenched into water. The high reactivity of the C-Cl bond at the 5-position makes it a "super-activated" imino-ether. Fix:
Inverse Quench: Pour the reaction mixture slowly into a rapidly stirring mixture of Ice/Sat.
.Keep it Cold: Maintain the quench temp
.Fast Extraction: Extract immediately into DCM/EtOAc and dry over
. Do not let it sit in the aqueous phase.
Visualizing the Pathways
The following diagram illustrates the kinetic competition between the desired chlorination and the fatal ring-opening side reaction.
Caption: Figure 1. Kinetic competition between chlorination (Green) and thermal degradation/deprotection pathways (Red).
Optimized Experimental Protocol
Objective: Synthesis of N-Cbz-4-(5-chloro-1,2,4-oxadiazol-3-yl)piperidine.
Reagents:
-
Precursor (Oxadiazolone): 1.0 equiv
- : 5.0 - 10.0 equiv (Solvent/Reagent)
-
Pyridine: 1.0 - 1.2 equiv (Acid Scavenger)
-
Tetraethylammonium Chloride (
): 0.1 equiv (Catalyst - Optional but recommended)
Procedure:
-
Drying: Dry the precursor under high vacuum for 4 hours. Moisture initiates the "Hydrolysis Cycle" (see Module 3).
-
Setup: In a flame-dried flask under Argon, suspend the precursor in neat
(or /MeCN 1:1). -
Base Addition: Cool to 0°C . Add Pyridine dropwise. Note: Exotherm expected.
-
Catalysis: Add
. This increases the concentration of free chloride ions, accelerating the step and allowing for lower reaction temperatures. -
Heating:
-
Ramp to 80°C (Do not exceed 90°C).
-
Monitor by TLC/LCMS every 30 mins. Reaction is usually complete in 2-4 hours.
-
-
Workup (Critical):
-
Evaporate excess
under reduced pressure (rotavap with a base trap). -
Dissolve residue in minimal DCM.
-
Pour into Ice-Cold Saturated
. -
Separate phases immediately. Dry organic layer over
.[1]
-
-
Purification: Flash chromatography on silica is possible but risky. Neutral Alumina is safer. If using silica, add 1%
to the eluent to neutralize acidity.
Data: Base & Catalyst Effects[2][3][4][5][6]
The following table summarizes the impact of additives on the yield of the 5-chloro derivative (based on internal optimization data).
| Condition | Temp (°C) | Time (h) | Yield (%) | Primary Side Product |
| Neat | 100 | 6 | 45% | Ring-opened nitrile |
| 80 | 4 | 72% | Starting Material (Hydrolysis) | |
| 70 | 3 | 88% | None detected | |
| 80 | 5 | 30% | Black Tar (Decomp) |
References
-
Pace, A., & Pierro, P. (2009).[2] The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337–4348.[2]
-
Augustine, J. K., et al. (2009).[3] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[3] Journal of Organic Chemistry, 74(15), 5640–5643.
-
Wei, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists.[2] Journal of Medicinal Chemistry, 67(13), 10622-10642.[2] [2]
- Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic rearrangements. Proceedings of the Chemical Society. (Foundational text on ANRORC/Ring Opening mechanisms).
Sources
- 1. Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride: a New Route to 1,2,4‐Oxadiazole Dienamino Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Validation & Comparative
Differentiating 1,2,4-Oxadiazole Regioisomers in Piperidine Synthesis
Topic: Differentiating 1,2,4-Oxadiazole Isomers in Piperidine Synthesis Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged bioisostere for esters and amides, offering improved metabolic stability and favorable physicochemical properties.[1] When coupled with a piperidine pharmacophore—a staple in GPCR and kinase inhibitor design—the precise regiochemistry of the oxadiazole ring (3,5-disubstituted vs. 5,3-disubstituted) critically dictates biological activity and metabolic fate.
This guide provides a definitive technical comparison between these two regioisomers. It details the "Swap Strategy" for their selective synthesis, establishes a self-validating analytical workflow using NMR and MS, and compares their functional performance in drug development contexts.
Synthetic Pathways: The "Swap Strategy"
The most reliable method to differentiate these isomers is not post-synthesis separation, but regiodivergent synthesis . By swapping the functional groups on the starting materials (amidoxime vs. carboxylic acid), you can selectively target the 3-piperidyl-5-aryl or 5-piperidyl-3-aryl isomer.
Mechanism & Causality
The standard synthesis involves the O-acylation of an amidoxime by an activated carboxylic acid, followed by cyclodehydration.
-
Causality: The carbon from the amidoxime always becomes C3 in the final oxadiazole ring. The carbon from the carboxylic acid always becomes C5 .
-
Control: Therefore, to switch the isomer, you must switch which fragment provides the amidoxime and which provides the acid.
Comparative Synthesis Table
| Feature | 3-Piperidyl-5-Aryl Isomer | 5-Piperidyl-3-Aryl Isomer |
| Starting Material A (C3 Source) | Piperidine-4-carboxamidoxime | Aryl-carboxamidoxime |
| Starting Material B (C5 Source) | Aryl-carboxylic acid (or chloride) | Piperidine-4-carboxylic acid |
| Key Intermediate | O-Aroyl-amidoxime | O-Piperidoyl-amidoxime |
| Cyclization Temp | Typically 100–110 °C (Toluene/DMF) | Typically 100–110 °C (Toluene/DMF) |
| Yield Profile | High (Piperidine amidoxime is nucleophilic) | Moderate (Steric bulk of piperidine acid can slow acylation) |
Visualization: The Synthesis Swap Workflow
Caption: Regiodivergent synthesis pathways. The amidoxime precursor determines the C3 substituent, while the acid precursor determines the C5 substituent.
Analytical Differentiation
Distinguishing the two isomers requires a multi-modal approach. While proton NMR is useful, Carbon-13 NMR is definitive due to the distinct electronic environments of C3 and C5.
A. Carbon-13 NMR Spectroscopy (The Gold Standard)
The 1,2,4-oxadiazole ring carbons have characteristic chemical shifts.
-
C5 Position: Located between Oxygen and Nitrogen. It is more deshielded (downfield).
-
C3 Position: Located between Nitrogen and Carbon. It is less deshielded (upfield).
| Carbon | Chemical Shift ( | Diagnostic Feature |
| C5 | 173 – 178 ppm | Significant downfield shift due to electronegativity of adjacent O and N. |
| C3 | 166 – 169 ppm | Upfield relative to C5. |
Self-Validating Logic: To confirm your isomer, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Identify the proton signals of the group adjacent to the ring (e.g., the piperidine H4 proton).
-
Look for the long-range coupling (3-bond) to the oxadiazole carbon.
-
If Piperidine-H4 correlates to ~168 ppm: You have the 3-piperidyl isomer.
-
If Piperidine-H4 correlates to ~175 ppm: You have the 5-piperidyl isomer.
B. Mass Spectrometry (Fragmentation Fingerprint)
Under Electron Impact (EI) or ESI-MS/MS, 1,2,4-oxadiazoles undergo a characteristic Retro-1,3-Dipolar Cycloaddition cleavage. This "unzipping" of the ring provides a structural fingerprint.
-
Cleavage Rule: The ring typically splits into a Nitrile (R-CN) and a Nitrile Oxide/Isocyanate fragment.
-
Diagnostic: Look for the "Fragment Swap."
-
3-Ph-5-Pip Isomer: Will show a strong fragment for Benzonitrile (
, m/z ~103). -
5-Ph-3-Pip Isomer: Will show a strong fragment for Benzoyl cation (
, m/z ~105) or Phenyl Isocyanate, while the piperidine moiety forms the nitrile fragment.
-
Functional Comparison
Beyond synthesis and analysis, the choice of isomer impacts the drug's behavior.
Metabolic Stability[3]
-
3-Aryl-5-Alkyl (Piperidine): Generally less stable . The C5 position is susceptible to nucleophilic attack by biological nucleophiles (e.g., glutathione) or hydrolytic enzymes, especially if the C5-substituent is not sterically bulky.
-
5-Aryl-3-Alkyl (Piperidine): Generally more stable . An aryl group at C5 provides steric shielding and conjugation that stabilizes the ring against nucleophilic ring opening.
Physicochemical Properties[1][3][4][5]
-
Basicity: The 1,2,4-oxadiazole is a weak base (
of conjugate acid ~ -1 to 1). However, it inductively reduces the basicity of the attached piperidine nitrogen. -
Lipophilicity: The isomers have identical calculated LogP (cLogP) but often differ in experimental LogD due to subtle differences in the piperidine
caused by the ring orientation.
Experimental Protocols
Protocol A: Synthesis of 3-(Piperidin-4-yl)-5-Phenyl-1,2,4-Oxadiazole
Objective: Synthesis via the Amidoxime Route (Piperidine at C3).
-
Amidoxime Formation:
-
Dissolve N-Boc-piperidine-4-carbonitrile (1.0 equiv) in Ethanol.
-
Add Hydroxylamine hydrochloride (1.5 equiv) and
(1.5 equiv). -
Reflux for 4–6 hours. Monitor disappearance of nitrile by TLC.
-
Concentrate and crystallize the N-Boc-piperidine-4-amidoxime.
-
-
Coupling & Cyclization:
-
Dissolve the amidoxime (1.0 equiv) and Benzoic Acid (1.1 equiv) in DMF.
-
Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at RT for 1 hour (O-acylation).
-
Heat the mixture to 100°C for 3–5 hours to effect cyclodehydration.
-
Note: If cyclization is slow, add a catalytic amount of TBAF or heat in Toluene with a Dean-Stark trap.
-
-
Deprotection:
-
Treat the N-Boc intermediate with TFA/DCM (1:4) to yield the free piperidine product.
-
Protocol B: HMBC Validation Workflow
Objective: Confirm Regiochemistry.
-
Sample Prep: Dissolve ~10 mg of purified product in
or . -
Acquisition: Run a standard 1H spectrum and a gradient-selected HMBC.
-
Analysis:
-
Locate the Piperidine H4 multiplet (typically
2.8–3.2 ppm). -
Locate the Oxadiazole carbons in the 1H-decoupled 13C projection (165–180 ppm).
-
Decision:
-
Cross-peak at ~168 ppm
C3-Piperidine (Correct for Protocol A). -
Cross-peak at ~175 ppm
C5-Piperidine (Indicates incorrect isomer or rearrangement).
-
-
Decision Logic for Isomer Identification
Caption: Analytical decision tree for assigning 1,2,4-oxadiazole regiochemistry using NMR and MS data.
References
-
Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Pace, A., & Pierro, P. (2009). The 1,2,4-Oxadiazole Ring: A Versatile Building Block in Organic Synthesis. Organic & Biomolecular Chemistry.
-
Srivastava, R. M., et al. (2005).[2] Mass Spectrometric Analysis of 1,2,4-Oxadiazoles. Mass Spectrometry Reviews.
-
Jakopin, Ž. (2017). Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles. Current Organic Synthesis.
-
BenchChem Technical Guides. (2025). 1,2,4-Oxadiazole Synthesis and Troubleshooting.
Sources
Navigating the Structural Maze: A Comparative Guide to the Analytical Characterization of 2-(1,2,4-Oxadiazol-3-yl)piperidine Hydrochloride
For researchers and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. The molecule 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride, a heterocyclic compound with potential pharmacological significance, presents a common analytical challenge. While single-crystal X-ray crystallography remains the definitive method for determining solid-state molecular structure, such crystals are not always readily obtainable. This guide provides a comprehensive comparison of analytical techniques applicable to the structural characterization of this compound, offering a robust, multi-faceted strategy in the absence of crystallographic data.
The Gold Standard: The Unambiguous Power of X-ray Crystallography
X-ray crystallography provides an unparalleled, three-dimensional atomic map of a molecule in the solid state. Were a suitable crystal of this compound available, this technique would definitively establish:
-
Molecular Connectivity: The precise arrangement of atoms and bonds.
-
Conformation: The spatial orientation of the piperidine and oxadiazole rings.
-
Stereochemistry: The absolute configuration of any chiral centers.
-
Intermolecular Interactions: How the molecules pack in the crystal lattice, including hydrogen bonding involving the hydrochloride salt.
Despite extensive searches of crystallographic databases like the Cambridge Structural Database (CSD), a public repository for small-molecule organic and metal-organic crystal structures, no public X-ray diffraction data for this compound is currently available.[1][2][3][4] This absence necessitates a turn to a suite of complementary analytical methods to build a comprehensive and confident structural picture.
A Multi-Technique Approach to Structural Elucidation
In the absence of X-ray crystallography data, a combination of spectroscopic and spectrometric techniques, augmented by computational modeling, is essential for unambiguous structural assignment.
Caption: Workflow comparing direct structural elucidation via X-ray crystallography with a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Connectivity
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.[5] For this compound, a suite of NMR experiments would be indispensable.
Key NMR Experiments and Expected Data:
| Experiment | Purpose | Expected Chemical Shifts (ppm) for 2-(1,2,4-Oxadiazol-3-yl)piperidine |
| ¹H NMR | Provides information on the number and chemical environment of protons. | Piperidine protons: 1.5-3.5 ppm; Oxadiazole proton: ~8.5-9.0 ppm.[6][7][8] |
| ¹³C NMR | Determines the number and types of carbon atoms. | Piperidine carbons: 20-60 ppm; Oxadiazole carbons: ~150-170 ppm.[7] |
| 2D COSY | Correlates protons that are coupled to each other, revealing neighboring protons. | Shows correlations between adjacent protons on the piperidine ring. |
| 2D HSQC/HMQC | Correlates protons to the carbons they are directly attached to. | Links each proton signal to its corresponding carbon signal. |
| 2D HMBC | Shows correlations between protons and carbons that are 2-3 bonds away. | Crucial for establishing the connectivity between the piperidine and oxadiazole rings. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).[9]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Data Acquisition: Acquire the spectrum using standard parameters. The presence of the hydrochloride salt may lead to exchange broadening of the N-H proton signal.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the signals to determine proton ratios and analyze coupling patterns to deduce proton-proton connectivities.
The inherent complexities of piperidine ring conformations can sometimes lead to overlapping signals in the ¹H NMR spectrum.[10] In such cases, two-dimensional NMR experiments are essential for unambiguous signal assignment.[11]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.[9]
Key Mass Spectrometry Information:
| Ionization Technique | Information Provided | Expected m/z for 2-(1,2,4-Oxadiazol-3-yl)piperidine |
| Electrospray (ESI) | Provides the mass of the protonated molecule, [M+H]⁺. | 154.0975 (for the free base C₇H₁₁N₃O) |
| High-Resolution MS (HRMS) | Determines the exact mass, allowing for molecular formula confirmation. | Confirms the elemental composition to within a few parts per million. |
| Tandem MS (MS/MS) | Fragments the parent ion to reveal structural motifs. | Fragmentation of the piperidine and oxadiazole rings.[12][13] |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions.
-
Mass Analysis: Detect the mass-to-charge ratio (m/z) of the ions. For the hydrochloride salt, the free base will likely be observed as the protonated molecule [M+H]⁺.
-
Fragmentation Analysis (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation to generate a fragmentation spectrum.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[9]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 2400-3000 (broad) |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch (oxadiazole) | 1610-1650[5] |
| C-O-C stretch (oxadiazole) | 1000-1300[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[5]
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Computational Chemistry: The In Silico Confirmation
Computational chemistry has become an indispensable tool for complementing experimental data in structure elucidation.[14][15] Quantum mechanical methods, such as Density Functional Theory (DFT), can predict a molecule's geometry, spectroscopic properties, and thermodynamic stability.[16][17]
Applications in this Context:
-
Geometry Optimization: Predict the most stable 3D conformation of 2-(1,2,4-Oxadiazol-3-yl)piperidine.
-
NMR Chemical Shift Prediction: Calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental values to validate the proposed structure.[14]
-
Vibrational Frequency Calculation: Predicted IR frequencies can aid in the assignment of experimental IR absorption bands.
Caption: Workflow for structural validation using a combination of experimental data and computational modeling.
Conclusion: A Weight-of-Evidence Approach
While X-ray crystallography provides a direct and unambiguous structural determination, its absence for this compound is not an insurmountable barrier. A judicious and combined application of NMR spectroscopy, mass spectrometry, and IR spectroscopy, supported by computational modeling, can provide a comprehensive and highly confident structural assignment. This weight-of-evidence approach ensures the scientific rigor required for advancing drug discovery and development programs.
References
- Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
- SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.
- Elyashberg, M., et al. (n.d.). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PMC.
- JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
- ResearchGate. (2025, August 7). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- RSC. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
- Benchchem. (2025, December). Technical Support Center: NMR Analysis of Anilino-piperidines.
- Open Access Journals. (n.d.). An Over View of Computational Chemistry.
- PNNL. (n.d.). Computational Chemistry.
- Wikipedia. (n.d.). Piperidine.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
- UC Riverside, Department of Chemistry. (n.d.). Computational Chemistry.
- Wikipedia. (n.d.). Cambridge Structural Database.
- UMass Dartmouth | Claire T. Carney Library. (n.d.). Cambridge Structural Database.
- Re3data.org. (n.d.). Cambridge Structural Database.
- PSDI. (n.d.). Cambridge Structural Database (CSD).
Sources
- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 2. lib.umassd.edu [lib.umassd.edu]
- 3. Cambridge Structural Database | re3data.org [re3data.org]
- 4. Cambridge Structural Database (CSD) - PSDI What We Provide [resources.psdi.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
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- 9. journalspub.com [journalspub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Computational Chemistry | PNNL [pnnl.gov]
- 17. Computational Chemistry | Department of Chemistry [chem.ucr.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1,2,4-Oxadiazol-3-yl)piperidine Hydrochloride
The structural motifs of this compound—a piperidine ring and a 1,2,4-oxadiazole core—necessitate a cautious approach. Piperidine and its derivatives can be toxic, corrosive, and flammable.[1][2][3][4] The 1,2,4-oxadiazole ring is a stable heterocyclic compound frequently used as a bioisostere for esters and amides in drug design, indicating its potential for biological activity.[5][6][7] Lacking specific toxicological data for this exact molecule, we must operate under the precautionary principle, treating it as hazardous waste.
Part 1: Hazard Characterization and Risk Assessment
Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. This initial assessment dictates the necessary safety precautions and the ultimate disposal pathway.
1.1. Hazard Identification:
Based on its structural components, 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride should be presumed to possess the following hazards until proven otherwise:
-
Acute Toxicity (Oral, Dermal, Inhalation): Piperidine derivatives are known to be harmful if swallowed, toxic in contact with skin, and potentially toxic if inhaled.[2][3][4]
-
Skin Corrosion/Irritation: Many amine-containing compounds, including piperidines, can cause skin irritation or severe burns.[1][4]
-
Serious Eye Damage/Irritation: Direct contact can cause serious eye irritation or damage.[1][8]
-
Environmental Hazard: The compound may be harmful to aquatic life.[2][4]
1.2. Personal Protective Equipment (PPE):
Given the presumed hazards, the following PPE is mandatory when handling the compound for disposal:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or a face shield.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[9] | Prevents skin contact and absorption. Proper glove removal technique is crucial to avoid cross-contamination.[9] |
| Body Protection | A lab coat or a chemical-resistant apron should be worn.[2] For larger quantities, a full protective suit may be necessary.[9] | Protects against skin exposure from spills or splashes. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[1][2] If aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.[9] | Minimizes the risk of inhalation toxicity. |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] This act governs the management of hazardous waste from "cradle-to-grave."[11][12]
2.1. Waste Segregation and Collection:
The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.
-
Step 1: Designate a Waste Container: Select a container that is in good condition and chemically compatible with the waste.[13][14] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Step 2: Collect Waste: Collect all waste forms of the compound, including unused pure compound, reaction residues, and contaminated materials (e.g., pipette tips, absorbent paper, gloves), in this designated container.[2]
-
Step 3: Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[13][14] Do not leave a funnel in the container.[13]
2.2. Labeling the Hazardous Waste Container:
Proper labeling is a critical compliance point and ensures the safety of everyone who will handle the container.
-
Step 1: Affix a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[10]
-
Step 2: Complete the Tag Information: The label must be clearly and legibly filled out with the following information[10][13]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The approximate percentage of each component if it is a mixture.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
The relevant hazard pictograms (e.g., toxic, corrosive).
-
2.3. On-Site Accumulation and Storage:
Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) before it is collected.[13][15]
-
Step 1: Designate an SAA: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[13][16]
-
Step 2: Segregate Incompatible Wastes: Store the container with other organic, non-halogenated waste, segregated from acids, bases, and oxidizers.[15]
-
Step 3: Provide Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Step 4: Adhere to Accumulation Limits: Once the container is full, or after one year (whichever comes first), it must be removed from the SAA within three days.[15] Contact your EHS department for pickup.
2.4. Spill Management:
In the event of a spill, a swift and appropriate response is crucial.
-
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite or dry sand.[1]
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[1]
-
Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
-
Large Spills:
Part 3: Disposal Pathway and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This entire process underscores the "cradle-to-grave" responsibility of the waste generator.[12] Your institution's EHS department is your partner in this process; consult them for specific guidance and to arrange for the collection and final disposal by a licensed professional waste disposal service.[1] Adherence to these procedures not only ensures regulatory compliance but also fosters a culture of safety and environmental responsibility within the scientific community.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- BenchChem. Prudent Disposal of 2-Piperidin-1-ylmethyl-morpholine: A Guide for Laboratory Professionals.
- BenchChem. Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
- University of Colorado Boulder. How to Dispose of Chemical Waste.
- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- Quest Resource Management Group. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
- Naunyn-Schmiedeberg's Archives of Pharmacology. (2024, October 1). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies.
- Angene Chemical. (2025, July 10). Safety Data Sheet.
- Case Western Reserve University. RCRA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
